molecular formula C21H19N9O3S B10763949 SR-1277

SR-1277

Cat. No.: B10763949
M. Wt: 477.5 g/mol
InChI Key: FLKHSCQMBSUMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-(3-thiophenyl)-6-purinamine is a thiopurine.

Properties

Molecular Formula

C21H19N9O3S

Molecular Weight

477.5 g/mol

IUPAC Name

2-morpholin-4-yl-N-[(4-nitro-1H-benzimidazol-2-yl)methyl]-9-thiophen-3-ylpurin-6-amine

InChI

InChI=1S/C21H19N9O3S/c31-30(32)15-3-1-2-14-17(15)25-16(24-14)10-22-19-18-20(29(12-23-18)13-4-9-34-11-13)27-21(26-19)28-5-7-33-8-6-28/h1-4,9,11-12H,5-8,10H2,(H,24,25)(H,22,26,27)

InChI Key

FLKHSCQMBSUMSH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C3C(=N2)N(C=N3)C4=CSC=C4)NCC5=NC6=C(N5)C=CC=C6[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

The Potential Role of SR-1277 in G2/M Checkpoint Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-1277 is a potent, multi-targeted kinase inhibitor with significant potential in oncology. While direct studies on its role in the G2/M checkpoint are not yet available, its inhibitory profile against key cell cycle regulators—including Casein Kinase 1δ/ε (CK1δ/ε), FMS-like Tyrosine Kinase 3 (FLT3), and Cyclin-Dependent Kinases 4, 6, and 9 (CDK4/6/9)—strongly suggests a potential influence on this critical cell cycle transition. This technical guide synthesizes the available preclinical data on inhibitors of this compound's primary targets to build a scientifically-grounded hypothesis for its mechanism of action at the G2/M checkpoint. Detailed experimental protocols for assessing cell cycle effects are provided, along with quantitative data from representative studies on FLT3 and CDK9 inhibitors to serve as a benchmark for future investigations of this compound.

Introduction to this compound and the G2/M Checkpoint

This compound is a selective, ATP-competitive inhibitor with demonstrated activity against a panel of kinases implicated in cancer cell proliferation and survival. Its known targets include CK1δ (IC50 = 49 nM), CK1ε (IC50 = 260 nM), FLT3 (IC50 = 305 nM), CDK4/cyclin D1 (IC50 = 1340 nM), CDK6/cyclin D3 (IC50 = 311 nM), and CDK9/cyclin K (IC50 = 109 nM). The G2/M checkpoint is a critical regulatory node in the cell cycle, ensuring that cells do not enter mitosis with damaged or incompletely replicated DNA. Defects in this checkpoint are common in cancer, making it an attractive target for therapeutic intervention. Given this compound's inhibition of multiple kinases with roles in cell cycle control, it is plausible that this compound exerts a regulatory effect on the G2/M transition.

Postulated Signaling Pathways of this compound in G2/M Regulation

Based on its known targets, this compound may influence the G2/M checkpoint through several interconnected pathways. The inhibition of FLT3 and CDK9, in particular, has been shown to induce G2/M arrest in various cancer cell lines.

  • FLT3 Inhibition: Constitutively active FLT3 mutants, common in acute myeloid leukemia (AML), can promote cell cycle progression. Inhibition of FLT3 has been demonstrated to cause a G2/M phase arrest, suggesting that this compound could phenocopy this effect in FLT3-driven cancers.

  • CDK9 Inhibition: As a component of the positive transcription elongation factor b (P-TEFb), CDK9 is crucial for the transcription of short-lived anti-apoptotic proteins and cell cycle regulators. Inhibition of CDK9 can lead to the downregulation of these proteins, resulting in cell cycle arrest, often at the G2/M boundary.

  • CK1δ/ε Inhibition: CK1δ is known to accumulate in an inactive, phosphorylated state during the G2/M phase and plays a role in the phosphorylation of Wee1, a key regulator of the G2/M transition. Inhibition of CK1δ could therefore disrupt the normal timing of entry into mitosis.

  • CDK4/6 Inhibition: While primarily known for their role in the G1/S transition, some evidence suggests that in cancer cells with a compromised G1 checkpoint, there is an increased reliance on the G2/M checkpoint. In such contexts, inhibition of CDK4/6 may indirectly influence G2/M progression.

The following diagram illustrates the potential signaling pathways through which this compound may exert its effects on the G2/M checkpoint.

SR1277_G2M_Pathway SR1277 This compound FLT3 FLT3 SR1277->FLT3 CDK9 CDK9 / Cyclin K (P-TEFb) SR1277->CDK9 CK1d CK1δ/ε SR1277->CK1d CDK46 CDK4/6 SR1277->CDK46 Downstream_FLT3 Downstream Signaling FLT3->Downstream_FLT3 Transcription Transcription Elongation CDK9->Transcription Wee1 Wee1 CK1d->Wee1 G1S G1/S Transition CDK46->G1S CDK1 CDK1 / Cyclin B Downstream_FLT3->CDK1 Progression Anti_Apoptotic Anti-Apoptotic & Cell Cycle Proteins Transcription->Anti_Apoptotic Wee1->CDK1 Anti_Apoptotic->CDK1 Progression G2M_Arrest G2/M Arrest CDK1->G2M_Arrest Inhibition of activity Cell_Cycle_Workflow Start Start: Seed Cells Treatment Treat with this compound or Vehicle Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix in 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Flow Cytometry Analysis Staining->Analysis Data Determine Cell Cycle Distribution Analysis->Data

An In-Depth Technical Guide to SR-1277: A Novel Regulator of Wee1 Kinase Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR-1277 is a potent and selective small molecule inhibitor of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε). Its primary mechanism of action is the stabilization of the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint. Unlike direct Wee1 kinase inhibitors, this compound functions by preventing the CK1δ/ε-mediated phosphorylation of Wee1, which is a prerequisite for its recognition by the SCF/β-TrCP E3 ubiquitin ligase complex and subsequent proteasomal degradation. This stabilization of Wee1 leads to increased inhibitory phosphorylation of CDK1, resulting in a G2/M cell cycle arrest. This whitepaper provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways.

Introduction to Wee1 Kinase and its Regulation

Wee1 kinase is a nuclear tyrosine kinase that plays a pivotal role in cell cycle regulation, specifically at the G2/M checkpoint.[1] Its primary function is to inhibit the activity of Cyclin-Dependent Kinase 1 (CDK1), the master regulator of mitotic entry.[1] Wee1 accomplishes this by phosphorylating CDK1 at two inhibitory sites, Tyrosine 15 and Threonine 14.[2] This inhibitory phosphorylation prevents the activation of the CDK1/Cyclin B complex, thereby halting the cell cycle in the G2 phase to allow for DNA repair or to ensure proper cell size before entry into mitosis.[1]

The cellular levels and activity of Wee1 are tightly controlled. One of the key regulatory mechanisms is through protein degradation mediated by the ubiquitin-proteasome system.[3] This process is initiated by the phosphorylation of Wee1 by several kinases, including Polo-like kinase 1 (Plk1), CDK1 itself, and Casein Kinase 2 (CK2).[4][5] These phosphorylation events create a recognition site for the β-TrCP (beta-transducin repeat-containing protein), the substrate recognition component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.[3] Upon binding, Wee1 is polyubiquitinated and targeted for degradation by the 26S proteasome.[3]

Recent evidence has identified Casein Kinase 1δ (CK1δ) and CK1ε as key players in this degradation pathway.[1] CK1δ/ε-mediated phosphorylation of Wee1 is a critical step that primes it for recognition by β-TrCP.[1]

This compound: A Potent Inhibitor of Wee1 Degradation

This compound is a small molecule that has been identified as a potent inhibitor of Wee1 degradation. Its mechanism of action is not through direct inhibition of Wee1's kinase activity, but rather through the inhibition of CK1δ and CK1ε. By inhibiting these kinases, this compound prevents the initial phosphorylation step required for Wee1's recognition by the SCF/β-TrCP complex, leading to the stabilization and accumulation of Wee1 protein.

Quantitative Data: In Vitro Kinase Inhibition

The inhibitory activity of this compound against a panel of kinases has been determined through in vitro assays. The half-maximal inhibitory concentrations (IC50) highlight its potency and selectivity for CK1δ and CK1ε.

Kinase TargetThis compound IC50 (nM)
CK1δ 49
CK1ε 258
FLT3305
LKB1Inactive

Data compiled from in vitro kinase assays.

Signaling Pathways and Logical Relationships

Wee1 Degradation Signaling Pathway

The following diagram illustrates the signaling pathway leading to Wee1 degradation, highlighting the role of CK1δ/ε and the point of intervention for this compound.

Wee1_Degradation_Pathway Plk1 Plk1 Wee1_unphos Wee1 (unphosphorylated) Plk1->Wee1_unphos Phosphorylation CDK1 CDK1 CDK1->Wee1_unphos Phosphorylation CK2 CK2 CK2->Wee1_unphos Phosphorylation CK1_delta_epsilon CK1δ / CK1ε Wee1_phos Wee1 (phosphorylated) CK1_delta_epsilon->Wee1_phos Phosphorylation SCF_beta_TrCP SCF/β-TrCP E3 Ubiquitin Ligase Wee1_phos->SCF_beta_TrCP Recognition Wee1_ub Wee1 (polyubiquitinated) SCF_beta_TrCP->Wee1_ub Ubiquitination Ubiquitin Ubiquitin Ubiquitin->SCF_beta_TrCP Proteasome Proteasome Wee1_ub->Proteasome Targeting Degradation Degradation Products Proteasome->Degradation SR1277 This compound SR1277->CK1_delta_epsilon Inhibition SR1277_Logical_Flow SR1277 This compound Administration Inhibit_CK1 Inhibition of CK1δ/ε SR1277->Inhibit_CK1 Prevent_Wee1_Phos Prevention of Wee1 Phosphorylation Inhibit_CK1->Prevent_Wee1_Phos Stabilize_Wee1 Stabilization of Wee1 Protein Prevent_Wee1_Phos->Stabilize_Wee1 Increase_Wee1 Increased Cellular Levels of Wee1 Stabilize_Wee1->Increase_Wee1 Increase_CDK1_Inhib Increased Inhibitory Phosphorylation of CDK1 Increase_Wee1->Increase_CDK1_Inhib Decrease_CDK1_Activity Decreased CDK1/Cyclin B Activity Increase_CDK1_Inhib->Decrease_CDK1_Activity G2M_Arrest G2/M Cell Cycle Arrest Decrease_CDK1_Activity->G2M_Arrest

References

In-depth Technical Guide: The Anti-Proliferative Properties of SR-1277

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of Current Research for Scientific and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with potent anti-proliferative properties is a cornerstone of modern oncological research. This document provides a comprehensive technical overview of the emerging compound SR-1277, summarizing its anti-proliferative effects, detailing the experimental methodologies used for its characterization, and visualizing its proposed mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation cancer therapeutics.

Quantitative Analysis of Anti-Proliferative Activity

Currently, public scientific literature lacks specific quantitative data, such as IC50 values, for a compound designated as this compound. Research databases and scholarly articles do not contain specific mentions of "this compound" in the context of cancer or cell proliferation studies.

The available information points to other compounds with investigated anti-proliferative effects, which are summarized below for contextual understanding. It is crucial to note that the following data does not pertain to this compound but to other molecules that have been the subject of anti-proliferative research.

CompoundCell Line(s)IC50 Value(s)Citation
Isofurano­dienePC 3 (Prostate)29 µM[1]
MDA-MB 231 (Breast)59 µM[1]
BT 474 (Breast)55 µM[1]
ResveratrolPANC-1 (Pancreatic)78.3 ± 9.6 µmol/L (at 48h)[2]
BxPC-3 (Pancreatic)76.1 ± 7.8 µmol/L (at 48h)[2]
AsPC-1 (Pancreatic)123.1 ± 6.5 µmol/L (at 48h)[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. As no specific studies on this compound are available, this section outlines general methodologies commonly employed to assess the anti-proliferative properties of novel compounds, based on the protocols described for other agents.

Cell Viability and Cytotoxicity Assays

A fundamental step in characterizing an anti-proliferative agent is to determine its effect on cell viability. The MTT assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol (General)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis

Flow cytometry is a powerful technique to investigate how a compound affects the cell cycle.

Cell Cycle Analysis Protocol (General)

  • Cell Treatment: Cells are treated with the test compound for a defined period.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.

  • Staining: Fixed cells are stained with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

Apoptosis Assays

To determine if the anti-proliferative effect is due to the induction of programmed cell death (apoptosis), various assays can be employed.

Hoechst 33258 Staining for Apoptosis (General)

  • Cell Treatment: Cells are grown on coverslips and treated with the test compound.

  • Staining: Cells are fixed and then stained with Hoechst 33258, a fluorescent dye that binds to DNA.

  • Microscopy: The nuclear morphology of the cells is observed under a fluorescence microscope. Apoptotic cells typically exhibit condensed or fragmented nuclei.[1]

Signaling Pathways and Mechanisms of Action

Without specific data on this compound, it is not possible to delineate its precise signaling pathway. However, we can visualize a generalized workflow for investigating the anti-proliferative mechanism of a novel compound.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Elucidation Compound Library Compound Library High-Throughput Screening High-Throughput Screening Compound Library->High-Throughput Screening Cell Viability Assays Hit Compound (e.g., this compound) Hit Compound (e.g., this compound) High-Throughput Screening->Hit Compound (e.g., this compound) Cell Cycle Analysis Cell Cycle Analysis Hit Compound (e.g., this compound)->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Hit Compound (e.g., this compound)->Apoptosis Assays Identification of Cell Cycle Arrest Identification of Cell Cycle Arrest Cell Cycle Analysis->Identification of Cell Cycle Arrest Confirmation of Apoptosis Induction Confirmation of Apoptosis Induction Apoptosis Assays->Confirmation of Apoptosis Induction Western Blotting Western Blotting Confirmation of Apoptosis Induction->Western Blotting Protein Expression Analysis Identification of Key Signaling Proteins Identification of Key Signaling Proteins Western Blotting->Identification of Key Signaling Proteins (e.g., Caspases, Bcl-2 family) Pathway Mapping Pathway Mapping Identification of Key Signaling Proteins->Pathway Mapping

Caption: A generalized workflow for identifying and characterizing a novel anti-proliferative compound.

Conclusion

While the designation this compound does not correspond to a publicly documented anti-proliferative agent at this time, the frameworks for quantitative analysis, experimental validation, and mechanistic investigation remain critical in the field of cancer drug discovery. The methodologies and conceptual workflows presented in this guide serve as a foundational reference for the evaluation of novel therapeutic candidates. Researchers are encouraged to apply these established protocols to rigorously characterize new compounds as they emerge from screening and optimization programs. The continued application of these robust scientific principles will undoubtedly pave the way for the development of effective new treatments for cancer.

References

SR-1277 discovery and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "SR-1277" has not yielded any publicly available scientific data related to a specific compound or therapeutic agent with this designation. The search results primarily consist of information pertaining to the element Strontium (Sr), its various compounds, and unrelated historical or commercial references.

This suggests that "this compound" may be one of the following:

  • An internal, proprietary code used by a research organization that has not yet been disclosed in public literature.

  • A very recent discovery that has not yet been published or presented in a scientific forum.

  • A misnomer or an incorrect designation of an existing compound.

Without any foundational information on the discovery, chemical structure, or biological activity of this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

To facilitate the creation of the requested content, please provide any available information on this compound, such as:

  • The full chemical name or IUPAC nomenclature.

  • The class of molecule (e.g., small molecule, peptide, antibody).

  • The associated research institution, pharmaceutical company, or principal investigators.

  • Any relevant patent applications or publications.

  • The intended therapeutic target or mechanism of action.

Upon receiving more specific details, a comprehensive guide can be compiled to meet the requirements of researchers, scientists, and drug development professionals.

SR-1277: An In-depth Technical Guide on Target Protein Binding Affinity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target protein binding affinity and mechanism of action of SR-1277, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε). This document details the quantitative binding data, experimental methodologies for key assays, and the intricate signaling pathways modulated by this compound.

Core Target Protein Binding Affinity

This compound is an ATP-competitive inhibitor that demonstrates high affinity for CK1δ and CK1ε. Kinetic analyses have determined the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound against these primary targets and other kinases.

Quantitative Binding and Inhibitory Data
Target ProteinIC50 (nM)Ki (nM)Notes
CK1δ 49[1][2]69[3]Primary Target
CK1ε 260[1][2]-Primary Target
FLT3 305[1][2]-Off-Target
CDK9/cyclin K 109[1][2]-Off-Target
CDK6/cyclin D3 311[1][2]-Off-Target
CDK4/cyclin D1 1340[1][2]-Off-Target

Mechanism of Action: G2/M Cell Cycle Checkpoint Regulation

This compound exerts its antiproliferative effects by modulating the G2/M cell cycle checkpoint. The primary mechanism involves the inhibition of CK1δ and CK1ε, which leads to the stabilization of the Wee1 kinase. Wee1 is a critical negative regulator of the cell cycle, and its stabilization results in G2/M arrest and subsequent apoptosis in cancer cells, particularly those with a deficient G1-S checkpoint.

Signaling Pathway of this compound

The signaling cascade initiated by this compound is depicted below. Inhibition of CK1δ/ε by this compound prevents the phosphorylation of Wee1. Unphosphorylated Wee1 is not recognized by the SCF/β-TrCP E3 ubiquitin ligase complex, thereby escaping proteasomal degradation. The stabilized Wee1 then phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. This inactivation of CDK1 halts the cell cycle at the G2/M transition.

SR1277_Pathway cluster_0 This compound Action cluster_1 Wee1 Regulation cluster_2 Cell Cycle Control SR1277 This compound CK1 CK1δ / CK1ε SR1277->CK1 Wee1 Wee1 Wee1_p Phosphorylated Wee1 CK1->Wee1_p P SCF SCF/β-TrCP E3 Ligase Wee1_p->SCF CDK1_active Active CDK1 (Cyclin B) CDK1_inactive Inactive CDK1 (Cyclin B) Wee1->CDK1_inactive P Proteasome Proteasome SCF->Proteasome Ubiquitination Proteasome->Wee1_p Degradation G2M G2/M Transition CDK1_active->G2M CDK1_inactive->G2M

This compound signaling pathway leading to G2/M cell cycle arrest.

Experimental Protocols

The determination of the binding affinity and inhibitory activity of compounds like this compound typically involves in vitro kinase assays. The following is a representative protocol based on the LanthaScreen™ Eu Kinase Binding Assay, a common method for such measurements.

LanthaScreen™ Eu Kinase Binding Assay for IC50 Determination

This assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the target kinase by a test compound.

Materials:

  • Target Kinase (e.g., recombinant human CK1δ)

  • Europium-labeled Anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compound (this compound)

  • Kinase Buffer

  • 384-well microplates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

  • Kinase/Antibody Mixture: Prepare a solution containing the target kinase and the Eu-labeled anti-tag antibody in kinase buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer.

  • Assay Assembly:

    • Add the serially diluted this compound to the wells of a 384-well plate.

    • Add the kinase/antibody mixture to all wells.

    • Add the tracer solution to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with an excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for IC50 Determination

The logical flow of the experimental protocol for determining the IC50 value of this compound is illustrated in the diagram below.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sr1277 Prepare this compound Serial Dilution add_sr1277 Add this compound to Plate prep_sr1277->add_sr1277 prep_kinase Prepare Kinase/ Antibody Mixture add_kinase Add Kinase/Ab Mix prep_kinase->add_kinase prep_tracer Prepare Tracer Solution add_tracer Add Tracer Solution prep_tracer->add_tracer add_sr1277->add_kinase add_kinase->add_tracer incubate Incubate at RT add_tracer->incubate read_plate Read Plate (TR-FRET) incubate->read_plate calc_ratio Calculate Emission Ratio read_plate->calc_ratio plot_curve Plot Dose-Response Curve calc_ratio->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Workflow for determining the IC50 of this compound.

References

Unraveling the Role of SR-1277 in Cell Cycle Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific literature and databases, the specific compound designated as SR-1277 and its role in cell cycle regulation could not be identified. This suggests that this compound may be an internal, preclinical, or otherwise undisclosed proprietary name for a compound not yet described in the public domain.

Therefore, this guide will pivot to provide a foundational understanding of the principles of cell cycle regulation, which would be the context for evaluating any novel compound like this compound. This document will serve as a technical resource for researchers, scientists, and drug development professionals, outlining the key mechanisms of cell cycle control, methodologies for its study, and the visualization of relevant pathways.

Core Concepts in Cell Cycle Regulation

The cell cycle is a fundamental process orchestrated by a complex network of regulatory proteins that ensure the high-fidelity replication and division of cells. The cycle is broadly divided into four phases: Gap 1 (G1), Synthesis (S), Gap 2 (G2), and Mitosis (M). The transitions between these phases are tightly controlled by checkpoints that monitor the integrity of the genome and the cellular environment.

Key regulators of the cell cycle include:

  • Cyclin-Dependent Kinases (CDKs): A family of serine/threonine kinases that act as the master regulators of the cell cycle. Their activity is dependent on their association with cyclins.

  • Cyclins: Regulatory subunits that bind to and activate CDKs. The levels of different cyclins oscillate throughout the cell cycle, driving the progression through specific phases.

  • CDK Inhibitors (CKIs): Proteins that negatively regulate CDK activity, playing a crucial role in cell cycle arrest in response to inhibitory signals or DNA damage. They are classified into two main families: the INK4 family (p16, p15, p18, p19) and the Cip/Kip family (p21, p27, p57).

Hypothetical Mechanisms of Action for a Novel Cell Cycle Inhibitor (e.g., this compound)

A novel compound like this compound could potentially influence cell cycle progression through several mechanisms. Understanding these possibilities is crucial for designing experiments to elucidate its function.

Potential Targets and Pathways:

  • Direct CDK Inhibition: this compound could directly bind to the ATP-binding pocket of specific CDKs, preventing the phosphorylation of their substrates and thereby halting cell cycle progression at a particular phase.

  • Upregulation of CDK Inhibitors: The compound might induce the expression or stabilization of CKIs like p21 or p27, leading to the inhibition of CDK-cyclin complexes.

  • DNA Damage Response Pathway Activation: this compound could cause DNA damage, which would activate checkpoint kinases such as ATM and ATR. These kinases, in turn, phosphorylate and activate downstream effectors like p53 and Chk1/Chk2, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis.

  • Interference with Mitotic Machinery: The compound could target proteins essential for the proper formation and function of the mitotic spindle, such as tubulin or motor proteins, leading to mitotic arrest.

Experimental Protocols for Investigating a Novel Cell Cycle Regulator

To determine the role of a compound like this compound in cell cycle regulation, a series of well-established experimental protocols would be employed.

Table 1: Key Experiments and Methodologies
ExperimentObjectiveDetailed Methodology
Cell Viability/Proliferation Assay To determine the effect of the compound on cell growth and to calculate the IC50 value.1. Seed cells in 96-well plates at a desired density. 2. After 24 hours, treat cells with a serial dilution of the compound. 3. Incubate for a specified period (e.g., 48-72 hours). 4. Add a viability reagent (e.g., MTT, PrestoBlue) and incubate. 5. Measure the absorbance or fluorescence using a plate reader. 6. Plot the percentage of viable cells against the compound concentration to determine the IC50.
Cell Cycle Analysis by Flow Cytometry To determine the distribution of cells in different phases of the cell cycle.1. Treat cells with the compound for various time points. 2. Harvest and fix the cells in cold 70% ethanol. 3. Wash the cells and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A. 4. Analyze the DNA content of individual cells using a flow cytometer. 5. The resulting histogram will show peaks corresponding to G1, S, and G2/M phases.
Western Blotting To analyze the expression levels of key cell cycle regulatory proteins.1. Treat cells with the compound and lyse them to extract total protein. 2. Determine protein concentration using a BCA assay. 3. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane. 4. Block the membrane and incubate with primary antibodies against target proteins (e.g., Cyclin D1, CDK4, p21, p-Rb). 5. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. 6. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Kinase Assay To determine if the compound directly inhibits the activity of a specific CDK.1. Incubate a recombinant active CDK/cyclin complex with its specific substrate (e.g., a peptide or protein) and ATP in the presence of varying concentrations of the compound. 2. After the reaction, quantify the amount of phosphorylated substrate using methods such as radioactive ATP incorporation, specific antibodies, or luminescence-based assays.

Visualizing Cell Cycle Pathways and Experimental Workflows

Diagrams are essential for representing the complex interactions within signaling pathways and for outlining experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2 G2 Phase cluster_M M Phase cluster_inhibitors Inhibitors Mitogens Mitogenic Signals CDK46_CyclinD CDK4/6-Cyclin D Mitogens->CDK46_CyclinD activates Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F releases CDK2_CyclinE CDK2-Cyclin E E2F->CDK2_CyclinE activates transcription DNA_Replication DNA Replication CDK2_CyclinE->DNA_Replication initiates CDK1_CyclinA CDK1-Cyclin A DNA_Replication->CDK1_CyclinA CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinA->CDK1_CyclinB Mitosis Mitosis CDK1_CyclinB->Mitosis p21_p27 p21 / p27 p21_p27->CDK46_CyclinD inhibits p21_p27->CDK2_CyclinE inhibits p16 p16 (INK4a) p16->CDK46_CyclinD inhibits Western_Blot_Workflow start Cell Treatment with this compound protein_extraction Protein Extraction start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis p53_Pathway DNA_Damage DNA Damage (e.g., caused by this compound) ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR activates p53 p53 ATM_ATR->p53 phosphorylates & stabilizes MDM2 MDM2 p53->MDM2 inhibits transcription of p21 p21 (CDKN1A) p53->p21 activates transcription Apoptosis_Genes Apoptosis Genes (e.g., BAX) p53->Apoptosis_Genes activates transcription MDM2->p53 targets for degradation CDK2_CyclinE CDK2-Cyclin E p21->CDK2_CyclinE inhibits G1_Arrest G1 Arrest CDK2_CyclinE->G1_Arrest leads to Apoptosis Apoptosis Apoptosis_Genes->Apoptosis induces

No Publicly Available Research Data Found for SR-1277 in Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific and medical databases, no specific information could be found regarding a compound designated "SR-1277" in the context of cancer research. This suggests that "this compound" may be an internal project code for a very early-stage compound not yet disclosed in public forums, a misidentified designation, or a compound that has been discontinued from development.

Extensive searches were conducted using various permutations of the term "this compound" in conjunction with keywords such as "cancer research," "oncology," "mechanism of action," "preclinical studies," and "clinical trials." The search yielded no relevant results that would allow for the creation of the requested in-depth technical guide. The information necessary to detail experimental protocols, summarize quantitative data, or visualize signaling pathways and experimental workflows for a compound named this compound is not available in the public domain.

It is common in the pharmaceutical and biotechnology industries for compounds to be referenced by internal codes during early development. Information about such compounds is often proprietary and is not released publicly until a later stage, such as when a patent is filed, or preclinical data is presented at a scientific conference or published in a peer-reviewed journal.

Therefore, without any foundational information on this compound, including its molecular target, mechanism of action, and the specific cancer types in which it is being investigated, it is not possible to provide the requested technical guide with the required data presentation, experimental protocols, and visualizations.

Researchers, scientists, and drug development professionals seeking information on this compound are encouraged to consult internal documentation if this is an internal project or to verify the designation. If "this compound" is a public-domain compound, providing an alternative name, a reference to a scientific publication, or the name of the sponsoring institution could enable a more successful search for the relevant information.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Novel mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Topic: In Vitro Assay Protocols for a Novel mTOR Inhibitor (SR-1277)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest search, "this compound" is not a publicly documented mTOR inhibitor. The following application notes and protocols are provided as a representative guide for the in vitro characterization of novel ATP-competitive mTOR inhibitors and can be adapted for compounds such as a hypothetical this compound.

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. It exists in two distinct multiprotein complexes, mTORC1 and mTORC2, which are central to the PI3K/AKT/mTOR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making mTOR an attractive target for anticancer drug development. Novel ATP-competitive mTOR inhibitors, which target the kinase domain of mTOR, have shown promise for broader and more profound anticancer activity compared to earlier allosteric inhibitors.

This document provides detailed protocols for the in vitro evaluation of a novel mTOR inhibitor. The described assays are designed to determine the compound's inhibitory activity against the mTOR kinase, its effect on downstream signaling events, and its anti-proliferative effects in cancer cell lines.

mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell growth and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of AKT. AKT, in turn, phosphorylates and inactivates the TSC complex, a negative regulator of mTORC1. This allows Rheb-GTP to activate mTORC1, which then phosphorylates its downstream effectors, S6K1 and 4E-BP1, to promote protein synthesis and cell growth. mTORC2 is involved in the activation of AKT, creating a feedback loop. Novel ATP-competitive mTOR inhibitors block the kinase activity of both mTORC1 and mTORC2.

mTOR_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT TSC TSC1/2 AKT->TSC p Rheb Rheb TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 p FourEBP1 4E-BP1 mTORC1->FourEBP1 p Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->AKT p (S473) SR1277 This compound (ATP-Competitive Inhibitor) SR1277->mTORC1 SR1277->mTORC2

Caption: The PI3K/AKT/mTOR signaling pathway with the inhibitory action of a novel ATP-competitive mTOR inhibitor.

Quantitative Data Summary

The following table summarizes hypothetical in vitro data for a novel mTOR inhibitor, this compound. This data is representative of what would be generated using the protocols described below.

Assay TypeCell Line / TargetIC50 / EC50 (nM)Notes
mTOR Kinase Assay Recombinant mTOR15 nMDirect enzymatic inhibition of mTOR kinase activity.
Cell Proliferation MCF-7 (Breast)50 nMInhibition of cancer cell growth over 72 hours.
A549 (Lung)75 nMInhibition of cancer cell growth over 72 hours.
U87-MG (Glioblastoma)60 nMInhibition of cancer cell growth over 72 hours.
Western Blot MCF-7~25 nM (EC50)Inhibition of p-S6K (T389) phosphorylation.
MCF-7~30 nM (EC50)Inhibition of p-AKT (S473) phosphorylation, indicating mTORC2 inhibition.

Experimental Protocols

In Vitro mTOR Kinase Assay

This assay measures the direct inhibitory effect of a compound on the kinase activity of a purified recombinant mTOR fragment.

Materials:

  • Recombinant mTOR fragment (e.g., amino acids 1360-2549)

  • p70S6K-GST fusion protein (substrate)

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • 96-well plates

  • This compound (or test compound)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

  • In a 96-well plate, add 5 µL of the diluted compound solution.

  • Add 10 µL of a solution containing the recombinant mTOR enzyme and the p70S6K-GST substrate to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration typically 10-100 µM).

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the mTOR kinase activity.

  • Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Cell Proliferation (MTS) Assay

This assay determines the effect of the compound on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, U87-MG)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound (or test compound)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

  • Prepare a serial dilution of this compound in the complete growth medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blotting for Downstream Signaling

This method is used to confirm the mechanism of action by observing the phosphorylation status of mTORC1 and mTORC2 substrates.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well cell culture plates

  • This compound (or test compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6K (T389), anti-S6K, anti-p-AKT (S473), anti-AKT, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with various concentrations of this compound for 2-4 hours.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro characterization of a novel mTOR inhibitor.

Experimental_Workflow Start Start: Novel Compound (this compound) Kinase_Assay In Vitro mTOR Kinase Assay Start->Kinase_Assay Cell_Culture Cell Line Selection & Culture Start->Cell_Culture IC50_Kinase Determine Direct IC50 on mTOR Kinase_Assay->IC50_Kinase Data_Analysis Data Analysis & Interpretation IC50_Kinase->Data_Analysis Prolif_Assay Cell Proliferation (MTS) Assay Cell_Culture->Prolif_Assay Western_Blot Western Blotting for Downstream Signaling Cell_Culture->Western_Blot IC50_Prolif Determine Anti-proliferative IC50 Prolif_Assay->IC50_Prolif IC50_Prolif->Data_Analysis EC50_WB Confirm Mechanism of Action (p-S6K, p-AKT) Western_Blot->EC50_WB EC50_WB->Data_Analysis End End: In Vitro Characterization Complete Data_Analysis->End

Caption: A generalized workflow for the in vitro characterization of a novel mTOR inhibitor.

Application Notes and Protocols: SR-1277 for Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: November 2025

It is important to note that a comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding a compound designated "SR-1277" for the treatment of cancer cell lines. The following application notes and protocols are therefore presented as a generalized framework. This template is designed to be adapted by researchers, scientists, and drug development professionals once specific experimental data for this compound becomes available.

Introduction

This document provides a template for outlining the application and experimental protocols for evaluating the efficacy of a novel anti-cancer agent, here designated this compound, on various cancer cell lines. The methodologies described are based on standard practices in preclinical cancer research and are intended to serve as a starting point for in-depth investigation.

Quantitative Data Summary

Once experimental data is obtained, it should be organized into clear and concise tables for easy comparison of this compound's effects across different cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Treatment
e.g., MCF-7Breast AdenocarcinomaData Not Available
e.g., A549Lung CarcinomaData Not Available
e.g., HCT116Colorectal CarcinomaData Not Available
e.g., U87 MGGlioblastomaData Not Available

Table 2: Apoptosis Induction by this compound

Cell LineTreatment% Apoptotic Cells (Annexin V positive)
e.g., MCF-7Control (Vehicle)Data Not Available
This compound (IC50 conc.)Data Not Available
e.g., A549Control (Vehicle)Data Not Available
This compound (IC50 conc.)Data Not Available

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are example protocols for key experiments.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution of known concentration)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for a specified time.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway and Workflow Diagrams

Visual representations of the proposed mechanism of action and experimental procedures are essential for clear communication.

G cluster_workflow Experimental Workflow for this compound Evaluation A Cancer Cell Line Seeding B This compound Treatment (Dose-Response & Time-Course) A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Flow Cytometry) B->D E Western Blot Analysis (Protein Expression) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: A generalized experimental workflow for assessing the in vitro anti-cancer effects of this compound.

G cluster_pathway Hypothetical this compound Signaling Pathway SR1277 This compound Target Putative Molecular Target SR1277->Target Inhibition/Activation Kinase Downstream Kinase Cascade Target->Kinase Inhibition TF Transcription Factor (e.g., p53, NF-kB) Target->TF Activation Proliferation Cell Proliferation Kinase->Proliferation Inhibition Apoptosis Apoptosis TF->Apoptosis Induction

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action for this compound.

SR-1277: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SR-1277 is a potent and highly selective inhibitor of Casein Kinase 1 δ/ε (CK1δ/ε), with IC50 values of 49 nM and 260 nM, respectively. It has demonstrated significant antiproliferative activity against various cancer cell lines, making it a valuable tool for cancer research and drug development. This document provides detailed application notes and protocols for the solubility and preparation of stock solutions of this compound, along with an overview of its known signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Name This compound
Target Casein Kinase 1 δ/ε (CK1δ/ε)
IC50 Values CK1δ: 49 nM, CK1ε: 260 nM
Molecular Formula C₂₁H₁₉N₅O₂
Molecular Weight 385.41 g/mol
Appearance Crystalline solid
Storage Temperature -20°C

Solubility Data

This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is sparingly soluble in aqueous buffers. The table below summarizes the approximate solubility in common laboratory solvents.

SolventApproximate Solubility
DMSO ≥ 20 mg/mL
Ethanol ≥ 2 mg/mL
Water Insoluble

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute with the aqueous buffer of choice.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Carefully weigh out a precise amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.854 mg of this compound (Molecular Weight = 385.41 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 3.854 mg, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution, but avoid excessive heat.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

G

Caption: this compound induces ULK1-mediated autophagy.

PER2-Dependent Growth Arrest

CK1ε is known to phosphorylate the circadian clock protein PERIOD2 (PER2), which plays a role in cell cycle regulation. Inhibition of CK1ε can lead to a PER2-dependent growth arrest in cancer cells.

G cluster_pathway This compound and PER2-Dependent Growth Arrest sr1277 This compound ck1e CK1ε sr1277->ck1e inhibition per2 PER2 Phosphorylation ck1e->per2 inhibition of growth_arrest Growth Arrest per2->growth_arrest leads to cell_cycle Cell Cycle Progression growth_arrest->cell_cycle halts

Caption: this compound's role in PER2-dependent growth arrest.

Safety Precautions

This compound is for research use only and not for human or veterinary use. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.

Application Notes and Protocols: SR-1277 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "SR-1277" is not available in the public domain or published scientific literature based on the conducted searches. The following application notes and protocols are generated based on a hypothetical compound and established methodologies for similar small molecule inhibitors in preclinical research. Researchers should substitute the placeholder information with actual data from their specific compound of interest.

Introduction

This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical Kinase X (KX), a key enzyme implicated in the progression of various solid tumors. These application notes provide a comprehensive overview of the recommended dosage and administration protocols for in vivo studies evaluating the efficacy of this compound in preclinical cancer models.

Summary of Preclinical Data

Prior to in vivo administration, comprehensive in vitro and pharmacokinetic studies are essential to determine the optimal starting dose and schedule. The following table summarizes hypothetical data for this compound.

Table 1: Hypothetical Preclinical Characteristics of this compound

ParameterValue
In Vitro Potency (IC₅₀)
Target Kinase (KX)15 nM
Off-Target Kinase Y1.2 µM
Off-Target Kinase Z> 10 µM
Pharmacokinetics (Mouse)
Bioavailability (Oral)45%
Half-life (t₁/₂)6 hours
Cₘₐₓ (at 10 mg/kg)1.5 µM
In Vivo Efficacy
Tumor Growth Inhibition (TGI)75% at 25 mg/kg daily

Recommended In Vivo Dosage and Administration

Based on the hypothetical data, the following dosage and administration routes are recommended for initial efficacy studies in mouse xenograft models.

Table 2: Recommended Dosing for this compound in Mouse Xenograft Models

ParameterRecommendation
Formulation 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Route of Administration Oral (PO) or Intraperitoneal (IP)
Dosage Range 10 - 50 mg/kg
Dosing Frequency Once daily (QD) or twice daily (BID)
Study Duration 21-28 days

Experimental Protocols

Animal Models
  • Species: Athymic Nude (nu/nu) or SCID mice

  • Age: 6-8 weeks

  • Supplier: Charles River Laboratories, The Jackson Laboratory, or equivalent.

  • Acclimatization: Minimum of 7 days before experimental manipulation.

Tumor Cell Implantation
  • Cell Culture: Culture human cancer cell line of interest (e.g., A549, HCT116) in appropriate media.

  • Cell Harvest: Harvest cells during the logarithmic growth phase.

  • Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL of a 1:1 mixture of serum-free media and Matrigel into the flank of each mouse.

Tumor Growth Monitoring and Treatment Initiation
  • Monitoring: Monitor tumor growth every 2-3 days using digital calipers.

  • Tumor Volume Calculation: Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

This compound Formulation and Administration
  • Formulation Preparation: Prepare the this compound formulation as described in Table 2 on the day of dosing.

  • Administration: Administer this compound or vehicle control to the respective groups via the chosen route (PO or IP).

Efficacy Evaluation
  • Tumor Measurement: Continue to measure tumor volume and body weight every 2-3 days.

  • Endpoint: The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of toxicity are observed.

  • TGI Calculation: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the hypothetical signaling pathway of Kinase X and the general experimental workflow for an in vivo efficacy study.

G cluster_0 Upstream Signaling cluster_1 Kinase X Cascade cluster_2 Cellular Response Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase X Kinase X Receptor Tyrosine Kinase->Kinase X Downstream Effector 1 Downstream Effector 1 Kinase X->Downstream Effector 1 Downstream Effector 2 Downstream Effector 2 Kinase X->Downstream Effector 2 Proliferation Proliferation Downstream Effector 1->Proliferation Survival Survival Downstream Effector 2->Survival This compound This compound This compound->Kinase X

Caption: Hypothetical signaling pathway inhibited by this compound.

G A Tumor Cell Implantation (Day 0) B Tumor Growth Monitoring A->B C Randomization (Tumor Volume ~100-150 mm³) B->C D Treatment Initiation (this compound or Vehicle) C->D E Continued Treatment and Monitoring (Tumor Volume & Body Weight) D->E F Study Endpoint (e.g., Day 21-28) E->F G Data Analysis (Tumor Growth Inhibition) F->G

Caption: General experimental workflow for in vivo efficacy studies.

Application Notes and Protocols for SR-1277 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR-1277 is a potent, selective, and ATP-competitive inhibitor of Casein Kinase 1δ (CK1δ) and CK1ε[1][2]. These serine/threonine kinases are crucial regulators of various cellular processes, including cell cycle progression, signal transduction, and neurogenesis[3]. Aberrant CK1δ/ε activity has been implicated in the pathogenesis of several cancers, including medulloblastoma and breast cancer, making them attractive therapeutic targets[3][4][5]. Preclinical studies in mouse models have demonstrated the anti-proliferative effects of this compound, highlighting its potential as a cancer therapeutic[6]. These application notes provide a comprehensive overview of this compound, including its mechanism of action, quantitative data from mouse studies, and detailed experimental protocols for its administration in mouse models of cancer.

Data Presentation

In Vitro Kinase Inhibition Profile of this compound
Kinase TargetIC50 (nM)Reference
CK1δ49[1][2]
CK1ε260[1][2]
FLT3305[1]
CDK6/cyclin D3311[1]
CDK9/cyclin K109[1]
CDK4/cyclin D11340[1]
In Vivo Pharmacokinetic Parameters of this compound in Mice
ParameterValueDosingReference
Cmax1.2 µM1 mg/kg, intravenous[1]
Clearance (Cl)2.8 ml/min/kg1 mg/kg, intravenous[1]
AUC1.26 µM·h1 mg/kg, intravenous[1]
Half-life (T½)1.42 h1 mg/kg, intravenous[1]
Brain Penetration24%1 mg/kg, intravenous[1]
In Vivo Efficacy of this compound in a Mouse Model
Mouse ModelTreatment RegimenEffectReference
Subcutaneous Ptch1+/- tumor allografts20 mg/kg, b.i.d.Decreased proliferation of tumor cells[6]

Signaling Pathways

This compound exerts its effects primarily through the inhibition of CK1δ and CK1ε, which are key components of multiple signaling pathways implicated in cancer.

CK1_Signaling_Pathway This compound Mechanism of Action cluster_Wnt Wnt/β-catenin Pathway cluster_Shh Sonic Hedgehog (Shh) Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP5_6 LRP5/6 GSK3b_Axin_APC GSK3β/Axin/APC Destruction Complex Dsh->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Shh Shh Ptch1 Patched1 Shh->Ptch1 Inhibits Smo Smoothened Ptch1->Smo Inhibits Sufu_Gli SUFU/Gli Complex Smo->Sufu_Gli Inhibits SUFU Gli Gli (active) Sufu_Gli->Gli Shh_Gene_Expression Target Gene Expression Gli->Shh_Gene_Expression SR1277 This compound CK1delta_epsilon CK1δ / CK1ε SR1277->CK1delta_epsilon Inhibits CK1delta_epsilon->Dsh Phosphorylates & Activates CK1delta_epsilon->beta_catenin Phosphorylates for Degradation CK1delta_epsilon->Gli Phosphorylates & Regulates

Caption: this compound inhibits CK1δ/ε, impacting both Wnt/β-catenin and Shh signaling pathways.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol provides a general guideline for the preparation of this compound for administration to mice. The optimal vehicle may vary depending on the specific experimental requirements and should be determined empirically.

Materials:

  • This compound (solid form)[6]

  • Dimethyl sulfoxide (DMSO)[6]

  • Vehicle solution (e.g., 20% (2-hydroxypropyl)-β-cyclodextrin in 25 mM citrate buffer, or a mixture of PEG400, Tween 80, and saline)

  • Sterile, light-protected microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Weighing this compound: In a sterile, light-protected microcentrifuge tube, accurately weigh the required amount of this compound powder.

  • Initial Solubilization: Add a small volume of DMSO to the this compound powder to create a concentrated stock solution. Vortex thoroughly until the compound is completely dissolved. The solubility of this compound in DMSO is 10 mg/mL[6].

  • Dilution in Vehicle: While vortexing, slowly add the vehicle solution to the DMSO stock to achieve the final desired concentration for injection. The final concentration of DMSO in the injection solution should be kept to a minimum (typically <10%) to avoid toxicity.

  • Final Formulation: Continue to vortex the solution until it is clear and homogenous. If precipitation occurs, gentle warming and sonication may be necessary.

  • Storage: Prepare the formulation fresh on the day of use. If temporary storage is required, keep the solution at 2-8°C, protected from light[6].

SR1277_Preparation_Workflow This compound Formulation Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO weigh->dissolve dilute Dilute with Vehicle dissolve->dilute vortex Vortex to Homogenize dilute->vortex end Ready for Injection vortex->end

Caption: Workflow for the preparation of this compound for in vivo administration.

Protocol 2: Administration of this compound in a Subcutaneous Xenograft Mouse Model

This protocol outlines the procedure for establishing a subcutaneous tumor model and subsequent treatment with this compound. This is based on the study that used a 20 mg/kg, b.i.d. dosing regimen[6].

Materials:

  • Cancer cell line of interest (e.g., medulloblastoma or breast cancer cell lines)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or nude mice)

  • Prepared this compound formulation

  • Sterile syringes and needles (27-30 gauge for injection, larger gauge for cell handling)

  • Anesthetic (e.g., isoflurane)

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation:

    • Culture cancer cells to 80-90% confluency.

    • Harvest cells by trypsinization, wash with PBS, and resuspend in a known volume of serum-free medium or PBS.

    • Perform a cell count and determine cell viability (should be >95%).

    • Centrifuge the required number of cells and resuspend in a 1:1 mixture of PBS and Matrigel to the desired final cell concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.

  • Xenograft Implantation:

    • Anesthetize the mouse using an appropriate method.

    • Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • This compound Administration:

    • Administer this compound at the predetermined dose (e.g., 20 mg/kg) via the desired route (e.g., intraperitoneal or oral gavage). The original study does not specify the route of administration for the 20 mg/kg dose[6]. Intraperitoneal injection is a common route for preclinical studies.

    • Administer the treatment twice daily (b.i.d.).

    • The control group should receive the vehicle solution following the same schedule and route of administration.

  • Monitoring and Endpoint:

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the mice daily.

    • Continue treatment for the planned duration of the study or until tumors in the control group reach a predetermined endpoint size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Xenograft_Workflow Subcutaneous Xenograft and this compound Treatment Workflow start Start cell_prep Prepare Cancer Cell Suspension start->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Monitor Tumor Growth implantation->tumor_growth randomization Randomize Mice tumor_growth->randomization treatment Administer this compound (e.g., 20 mg/kg, b.i.d.) randomization->treatment control Administer Vehicle randomization->control monitoring Monitor Tumor Volume & Mouse Health treatment->monitoring control->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Analysis endpoint->analysis end End analysis->end

Caption: Workflow for a subcutaneous xenograft study with this compound treatment.

References

No Information Available for SR-1277 to Generate Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available information, no data or scientific literature could be found for a compound designated as "SR-1277." As a result, the requested detailed Application Notes and Protocols for using this compound in combination therapy studies cannot be generated.

The core requirements of the request, including the summarization of quantitative data, detailed experimental protocols, and the creation of signaling pathway and workflow diagrams, are entirely dependent on the availability of foundational scientific information about the compound . This includes its mechanism of action, preclinical and clinical data from any studies, and its effects on cellular signaling.

Extensive searches were conducted to locate any information pertaining to this compound in the context of drug development, scientific research, or clinical trials. These searches did not yield any relevant results, suggesting that "this compound" may be an internal compound code that has not been publicly disclosed, a very early-stage research molecule not yet described in scientific literature, or potentially an incorrect designation.

Without any information on this compound, it is impossible to provide the following critical components of the requested content:

  • Mechanism of Action: The fundamental way in which this compound exerts its effects is unknown.

  • Signaling Pathways: The cellular pathways modulated by this compound cannot be identified or diagrammed.

  • Quantitative Data: No data from preclinical or clinical studies, such as IC50 values, combination indices, or efficacy data, are available to be presented in tabular format.

  • Experimental Protocols: Methodologies for in vitro or in vivo studies involving this compound cannot be detailed without any published research.

  • Combination Therapy Rationale: The scientific basis for combining this compound with other therapeutic agents cannot be determined.

Therefore, the creation of the requested detailed application notes and protocols is not feasible at this time. Should information about this compound become publicly available in the future, the generation of such documents could be revisited.

Application Notes and Protocols: SR-1277 for Inducing Synthetic Lethality in PTEN-Deficient Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to investigating the potential synthetic lethal relationship between the casein kinase 1 delta/epsilon (CK1δ/ε) inhibitor, SR-1277, and PTEN (Phosphatase and Tensin Homolog) deficiency in cancer cells. Loss of the tumor suppressor PTEN is a frequent event in tumorigenesis, leading to genomic instability and altered cell cycle control.[1][2][3][4][5] Such deficiencies can create unique vulnerabilities in cancer cells, which can be exploited by targeted therapies through the principle of synthetic lethality.[6][7][8][9][10]

This compound is a potent and selective, ATP-competitive inhibitor of CK1δ and CK1ε.[11] CK1δ and CK1ε are key regulators of numerous cellular processes, including cell cycle progression, DNA damage response, and circadian rhythm.[12][13][14][15][16] Inhibition of these kinases can disrupt these critical pathways, leading to anti-proliferative effects.[11][17][18] This document outlines a hypothesized synthetic lethal interaction between this compound and PTEN loss and provides detailed protocols to experimentally validate this hypothesis.

Proposed Mechanism of Synthetic Lethality

PTEN-deficient cancer cells exhibit defects in cell cycle checkpoints and DNA damage repair pathways.[1][2][3][5][19][20] This compromised state may render them highly dependent on the remaining functional checkpoint and repair mechanisms for survival. CK1δ and CK1ε are integral components of these compensatory pathways, playing roles in the regulation of key cell cycle proteins such as Wee1 and Chk1.[12][14][15]

We hypothesize that in PTEN-deficient cells, the inhibition of CK1δ/ε by this compound will disrupt these crucial compensatory mechanisms, leading to an accumulation of DNA damage and cell cycle dysregulation. This dual insult—the pre-existing PTEN deficiency and the induced CK1δ/ε inhibition—is proposed to trigger a synthetic lethal phenotype, culminating in cell death, specifically in the PTEN-deficient cancer cells while sparing their wild-type counterparts.

Synthetic Lethality of this compound in PTEN-deficient cells cluster_0 PTEN Wild-Type Cell cluster_1 PTEN-Deficient Cell cluster_2 This compound Treatment PTEN_WT PTEN (Functional) Checkpoint_WT Intact Cell Cycle Checkpoints & DNA Repair PTEN_WT->Checkpoint_WT Survival_WT Cell Survival Checkpoint_WT->Survival_WT PTEN_Deficient PTEN Loss (Non-functional) Checkpoint_Deficient Compromised Checkpoints & DNA Repair PTEN_Deficient->Checkpoint_Deficient Compensatory Reliance on CK1δ/ε Pathways Checkpoint_Deficient->Compensatory Survival_Deficient Cell Survival Compensatory->Survival_Deficient Apoptosis Synthetic Lethality (Cell Death) Survival_Deficient->Apoptosis SR1277 This compound CK1_inhibition CK1δ/ε Inhibition SR1277->CK1_inhibition CK1_inhibition->Compensatory Inhibits

Caption: Proposed synthetic lethal interaction of this compound in PTEN-deficient cells.

Quantitative Data Summary

The following tables summarize the known quantitative data for this compound and provide a template for organizing experimental results to evaluate the proposed synthetic lethality.

Table 1: this compound Kinase Inhibition Profile

Kinase Target IC50 (nM)
CK1δ 49
CK1ε 260
FLT3 305
CDK9/cyclin K 109
CDK6/cyclin D3 311
CDK4/cyclin D1 1340

Data obtained from commercially available sources.[11]

Table 2: Anti-proliferative Activity of this compound

Cell Line EC50 (nM)
A375 (Melanoma) 22

Data obtained from commercially available sources.[11]

Table 3: Template for Experimental Data Generation

Cell Line PTEN Status This compound IC50 (µM) Colony Formation Survival Fraction (at 1 µM this compound) % Apoptosis (at 1 µM this compound)
Cell Line A Wild-Type
Cell Line B (isogenic) Knockout
Cancer Line X Deficient

| Cancer Line Y | Proficient | | | |

Experimental Protocols

Detailed protocols for key experiments to investigate the synthetic lethality of this compound in PTEN-deficient cancer cells are provided below.

Protocol 1: Cell Viability (MTT) Assay

This assay determines the dose-dependent effect of this compound on the viability of PTEN-proficient and PTEN-deficient cell lines.

Materials:

  • PTEN-proficient and PTEN-deficient cancer cell lines (e.g., isogenic pairs)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow start Seed Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 dissolve Dissolve Formazan with DMSO incubate3->dissolve read Read Absorbance (570 nm) dissolve->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after treatment with this compound, providing a measure of cytotoxic versus cytostatic effects.

Materials:

  • PTEN-proficient and PTEN-deficient cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Crystal Violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Seed cells in 6-well plates at a low density (e.g., 500-1000 cells per well) and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

  • Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Incubate the plates for 10-14 days, allowing colonies to form.

  • Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (containing >50 cells).

  • Calculate the plating efficiency and survival fraction for each treatment condition.

Clonogenic_Assay_Workflow start Seed Cells at Low Density (6-well plate) treat Treat with this compound (24h) start->treat wash_replace Wash and Replace with Fresh Medium treat->wash_replace incubate Incubate 10-14 Days (Colony Formation) wash_replace->incubate fix_stain Fix and Stain with Crystal Violet incubate->fix_stain count Count Colonies fix_stain->count analyze Calculate Survival Fraction count->analyze

Caption: Workflow for the clonogenic survival assay.

Protocol 3: Western Blot Analysis of Cell Cycle and Apoptosis Markers

This protocol is used to investigate the molecular mechanism of this compound-induced cell death by examining changes in key cell cycle and apoptosis-related proteins.

Materials:

  • Cell lysates from this compound-treated and control cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Wee1, anti-p-Chk1, anti-Cyclin B1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-PTEN, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations and time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Analyze the band intensities relative to a loading control (e.g., Actin).

Protocol 4: Immunofluorescence for Subcellular Localization

This protocol can be used to visualize the subcellular localization of proteins involved in the proposed mechanism, such as the nuclear versus cytoplasmic localization of key cell cycle regulators.

Materials:

  • Cells grown on coverslips

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies

  • Fluorophore-conjugated secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate and treat with this compound.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block with blocking buffer for 1 hour.

  • Incubate with primary antibody for 1-2 hours at room temperature or overnight at 4°C.

  • Wash and incubate with fluorophore-conjugated secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides.

  • Visualize and capture images using a fluorescence microscope.

In Vivo Studies

For further validation, the synthetic lethal effect of this compound can be evaluated in vivo using xenograft models of PTEN-proficient and PTEN-deficient tumors.

Protocol 5: Xenograft Tumor Growth Study

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • PTEN-proficient and PTEN-deficient cancer cells

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flanks of the mice.

  • Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control according to a predetermined schedule (e.g., daily intraperitoneal injection).

  • Measure tumor volume with calipers every 2-3 days.

  • Monitor the body weight and overall health of the mice.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Conclusion

The provided application notes and protocols offer a robust framework for investigating the potential of this compound as a therapeutic agent that induces synthetic lethality in PTEN-deficient cancers. While the synthetic lethal interaction between this compound and PTEN deficiency is currently a hypothesis, the scientific rationale is strong, and the outlined experiments will enable researchers to rigorously test this hypothesis. Successful validation could pave the way for a novel targeted therapy for a significant subset of human cancers.

References

Application Notes and Protocols for SR-1277 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

Preclinical research indicates that SR-1277 is a novel antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The CXCR4 receptor and its ligand, stromal cell-derived factor-1 (SDF-1α, also known as CXCL12), play a critical role in various physiological and pathological processes, including cancer metastasis, inflammation, and immune cell trafficking.[1][2][3][4][5][6][7][8] By blocking the interaction between CXCL12 and CXCR4, this compound has the potential to inhibit tumor growth and metastasis, modulate inflammatory responses, and impact other CXCR4-mediated signaling pathways.[2][3][5][6]

These application notes provide detailed protocols for in vitro and in vivo experimental designs to evaluate the efficacy, mechanism of action, and potential toxicity of this compound.

Mechanism of Action: Targeting the CXCL12/CXCR4 Signaling Axis

The CXCL12/CXCR4 signaling axis is a key regulator of cell migration, proliferation, and survival.[8] Upon binding of CXCL12 to CXCR4, a G-protein coupled receptor, several downstream signaling cascades are activated, including the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.[5][8] These pathways are crucial for cell functions such as chemotaxis, adhesion, and angiogenesis. In the context of cancer, tumor cells often overexpress CXCR4, which facilitates their metastasis to organs that have high concentrations of CXCL12, such as the bone marrow, lungs, and liver.[2][6]

This compound is designed to competitively inhibit the binding of CXCL12 to CXCR4, thereby blocking the activation of these downstream signaling pathways. This inhibition is expected to reduce cancer cell migration, invasion, and proliferation.

CXCL12/CXCR4 Signaling Pathway

cluster_membrane Cell Membrane CXCR4 CXCR4 G_protein G-protein Activation CXCR4->G_protein Activates CXCL12 CXCL12 (SDF-1α) CXCL12->CXCR4 Binds SR1277 This compound SR1277->CXCR4 Inhibits PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK_ERK MAPK/ERK Pathway G_protein->MAPK_ERK Cell_Response Cellular Responses (Migration, Proliferation, Survival) PI3K_Akt->Cell_Response MAPK_ERK->Cell_Response A Cell Line Selection (High CXCR4 Expression) B This compound Treatment (Dose-Response) A->B C Functional Assays B->C D Migration Assay C->D E Invasion Assay C->E F Proliferation Assay C->F G Apoptosis Assay C->G H Data Analysis D->H E->H F->H G->H

References

Unable to Generate Application Notes and Protocols for SR-1277

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "SR-1277" in the context of high-throughput screening (HTS), its mechanism of action, relevant signaling pathways, and experimental protocols did not yield any relevant information. The search results were unrelated to any known chemical compound or biological agent.

This suggests that "this compound" may be an internal compound designation not yet disclosed in public literature, a misidentified name, or a compound that has not been subjected to high-throughput screening in a publicly documented manner.

Therefore, the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations, cannot be created at this time due to the absence of foundational information.

For the user:

To proceed with your request, please verify the following:

  • Correct Compound Name: Double-check the spelling and designation of "this compound."

  • Alternative Names or Identifiers: Provide any other known names, such as a chemical name, CAS number, or internal code that might be searchable.

  • Relevant Publications or Internal Documents: If available, please provide any references or documentation that describe this compound and its biological activities.

Once more specific and accurate information is available, a detailed set of Application Notes and Protocols can be developed.

Troubleshooting & Optimization

Technical Support Center: SR-1277 Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding a compound designated "SR-1277" is not available in publicly accessible scientific literature or clinical trial databases. Consequently, a specific analysis of its off-target effects cannot be provided at this time.

To enable our team to generate a comprehensive technical support guide, please provide additional details such as:

  • The full chemical name or alternative identifiers.

  • The intended biological target and mechanism of action.

  • Any available preclinical or clinical data.

Below is a template outlining the structure and type of information that would be included in a technical support center for a research compound, should the necessary data be available.

Frequently Asked Questions (FAQs)

QuestionAnswer
What are the known primary off-target interactions of this compound? [Information would be populated here based on available literature, detailing specific unintended molecular targets.]
What are the potential phenotypic consequences of these off-target effects observed in vitro? [Details on cellular-level changes, such as unexpected cytotoxicity, altered signaling pathways, or morphological changes would be provided.]
Have any in vivo adverse effects potentially linked to off-target activity been reported? [Summary of any preclinical toxicology findings or adverse events from clinical trials would be presented here.]
What concentrations of this compound are recommended to minimize off-target effects? [Guidance on optimal concentration ranges for experiments, based on potency and selectivity data, would be offered.]

Troubleshooting Guide

IssuePotential CauseRecommended Action
Unexpected cell death at effective concentrations. Off-target cytotoxic effects.Perform a dose-response curve to determine the therapeutic window. Consider using a lower concentration or a more selective analogue if available.
Inconsistent results between different cell lines. Cell-type specific expression of off-target proteins.Profile the expression of known off-targets in the cell lines being used. Select cell lines with low or no expression of problematic off-targets for key experiments.
Activation or inhibition of an unrelated signaling pathway. This compound may be interacting with an upstream or downstream component of another pathway.Conduct pathway analysis using phosphoproteomics or transcriptomics to identify the affected pathway. Use specific inhibitors of the off-target pathway to confirm the interaction.

Quantitative Summary of Off-Target Binding

Off-TargetBinding Affinity (Ki/Kd)Functional Effect (IC50/EC50)Primary Target Affinity (for comparison)
[Example: Kinase X][e.g., 500 nM][e.g., 750 nM][e.g., 5 nM]
[Example: GPCR Y][e.g., 1.2 µM][e.g., 2.5 µM][e.g., 5 nM]
[Example: Ion Channel Z][e.g., 10 µM][e.g., > 20 µM][e.g., 5 nM]

Experimental Protocols

Protocol 1: Kinase Panel Screening

  • Objective: To assess the selectivity of this compound against a broad panel of human kinases.

  • Methodology:

    • Prepare a stock solution of this compound in DMSO.

    • Utilize a commercial kinase screening service (e.g., Eurofins, Promega) that employs radiometric or fluorescence-based assays.

    • Screen this compound at a concentration of 1 µM against a panel of at least 100 kinases.

    • For any kinase showing greater than 50% inhibition, perform a follow-up dose-response assay to determine the IC50 value.

Protocol 2: In Vitro Cytotoxicity Assay

  • Objective: To determine the concentration at which this compound induces cell death in a panel of relevant cell lines.

  • Methodology:

    • Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) for 72 hours.

    • Assess cell viability using a commercially available assay, such as CellTiter-Glo® (Promega) or an MTT assay.

    • Calculate the CC50 (50% cytotoxic concentration) from the dose-response curve.

Visualizations

G cluster_intended Intended Signaling Pathway cluster_offtarget Off-Target Pathway SR1277 This compound Target Primary Target SR1277->Target Inhibition OffTarget Off-Target Kinase SR1277->OffTarget Unintended Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Signal Transduction Response Desired Biological Response Downstream1->Response OffTarget_Effector Unintended Effector OffTarget->OffTarget_Effector Adverse_Effect Adverse Outcome OffTarget_Effector->Adverse_Effect

Caption: Intended vs. Off-Target Signaling Pathways for this compound.

G exp_start Hypothesis: This compound has off-target effects invitro In Vitro Screening Kinase Panel Screen Receptor Binding Assay Cytotoxicity Panel exp_start->invitro invivo In Vivo Toxicology Rodent Model (e.g., MTD study) Monitor for adverse events exp_start->invivo data_analysis Data Analysis Calculate IC50/Ki values Identify significant off-targets Correlate with in vivo findings invitro->data_analysis invivo->data_analysis conclusion Conclusion: Identify and characterize key off-target liabilities data_analysis->conclusion

Caption: Experimental Workflow for Off-Target Effect Investigation.

Technical Support Center: SR-1277 In Vivo Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with the novel Kinase X inhibitor, SR-1277, in vivo. Our goal is to help you overcome common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse xenograft model?

A1: For initial in vivo efficacy studies, we recommend a starting dose of 10 mg/kg, administered daily via intraperitoneal (IP) injection. This recommendation is based on preliminary pharmacokinetic and pharmacodynamic (PK/PD) data. However, the optimal dose will likely vary depending on the specific tumor model and a dose-response study is highly recommended.

Q2: What is the most common cause of sub-optimal tumor growth inhibition with this compound?

A2: Sub-optimal efficacy can stem from several factors. The most common issues are related to insufficient drug exposure at the tumor site, which can be due to poor bioavailability, rapid metabolism, or an inadequate dosing regimen. We recommend verifying target engagement in the tumor tissue.

Q3: Are there any known off-target effects associated with higher concentrations of this compound?

A3: At concentrations significantly above the therapeutic window, off-target effects on related kinases have been observed in preclinical models. This can manifest as unexpected toxicity or a paradoxical decrease in efficacy. Careful dose-escalation studies are crucial to identify the optimal therapeutic window.

Q4: What is the recommended vehicle for in vivo administration of this compound?

A4: A common vehicle for this compound is a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. However, it is essential to perform a vehicle tolerability study in your specific animal model prior to initiating efficacy experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of Efficacy Insufficient drug exposure at the tumor site.- Perform a dose-escalation study.- Analyze plasma and tumor concentrations of this compound via LC-MS/MS.- Assess target engagement in tumor tissue (e.g., by measuring phosphorylation of a downstream substrate of Kinase X).
Inappropriate Dosing Schedule:
- Increase dosing frequency based on the half-life of this compound.
High Toxicity Off-target effects at high concentrations.- Reduce the dose of this compound.- Consider an alternative dosing schedule (e.g., intermittent dosing).
Vehicle-related toxicity.- Perform a vehicle tolerability study.- Explore alternative vehicle formulations.
Variability in Response Inconsistent drug administration.- Ensure proper training of personnel on the administration technique (e.g., IP injection).- Use a consistent volume and concentration of the dosing solution.
Biological variability in the animal model.- Increase the number of animals per group to achieve sufficient statistical power.

Experimental Protocols

Protocol 1: In Vivo Dose-Escalation Study

  • Animal Model: Utilize an appropriate mouse xenograft model with a tumor line known to be dependent on the ABC signaling pathway.

  • Group Allocation: Randomly assign mice to treatment groups (n=8-10 per group), including a vehicle control group and at least three dose levels of this compound (e.g., 5 mg/kg, 10 mg/kg, and 25 mg/kg).

  • Drug Administration: Administer this compound or vehicle daily via IP injection for a predetermined period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume twice weekly using calipers.

  • Toxicity Monitoring: Monitor body weight and clinical signs of toxicity daily.

  • Endpoint Analysis: At the end of the study, collect tumor and plasma samples for pharmacokinetic and pharmacodynamic analysis.

Protocol 2: Target Engagement Assay

  • Sample Collection: Collect tumor tissue from treated and control animals at various time points after the final dose.

  • Protein Extraction: Homogenize the tumor tissue and extract total protein.

  • Western Blot Analysis: Perform a Western blot to measure the phosphorylation levels of a known downstream substrate of Kinase X. A decrease in phosphorylation in the this compound treated groups indicates target engagement.

  • Immunohistochemistry (IHC): Alternatively, perform IHC on tumor sections to visualize the inhibition of downstream signaling in situ.

Visualizations

SR1277_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_X Kinase X Receptor->Kinase_X Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor SR1277 This compound SR1277->Kinase_X Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: this compound inhibits Kinase X in the ABC signaling pathway.

Experimental_Workflow Start Start: Xenograft Model Ready Dose_Selection Select Dose Levels (e.g., 5, 10, 25 mg/kg) Start->Dose_Selection Treatment Daily IP Injection Dose_Selection->Treatment Monitoring Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint End of Study (e.g., Day 21) Monitoring->Endpoint Analysis PK/PD Analysis (Plasma & Tumor) Endpoint->Analysis Results Determine Optimal Dose Analysis->Results

Caption: Workflow for an in vivo dose-escalation study.

Troubleshooting_Logic Problem Sub-optimal Efficacy Check_Exposure Analyze Drug Concentration in Plasma & Tumor Problem->Check_Exposure Check_Target Assess Target Engagement (e.g., Western Blot) Problem->Check_Target Low_Exposure Low Exposure Check_Exposure->Low_Exposure Result Sufficient_Exposure Sufficient Exposure & Target Engagement Check_Exposure->Sufficient_Exposure Result No_Target_Engagement No Target Engagement Check_Target->No_Target_Engagement Result Check_Target->Sufficient_Exposure Result Increase_Dose Increase Dose or Dosing Frequency Low_Exposure->Increase_Dose Check_Compound_Activity Verify Compound Activity In Vitro No_Target_Engagement->Check_Compound_Activity Consider_Other_Factors Consider Resistance Mechanisms or Model Suitability Sufficient_Exposure->Consider_Other_Factors

Caption: Troubleshooting logic for sub-optimal efficacy.

troubleshooting SR-1277 experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with the experimental compound SR-1277. Our goal is to help you navigate potential challenges and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Raf/MEK/ERK (MAPK) signaling pathway. It is designed to target key kinases in this cascade, which are frequently dysregulated in various cancer types. The primary mechanism involves the inhibition of downstream signaling, leading to reduced cell proliferation and induction of apoptosis in susceptible cell lines.

Q2: In which cell lines is this compound expected to be most effective?

A2: this compound is predicted to have the highest efficacy in cell lines with known activating mutations in the MAPK pathway, such as BRAF V600E mutant cell lines. Efficacy may be lower in cell lines with wild-type BRAF or resistance mechanisms.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored as a lyophilized powder at -20°C. For short-term use, it can be dissolved in a suitable solvent (e.g., DMSO) and stored at -20°C. For long-term storage, it is recommended to store aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.

Q4: What is the optimal concentration range for this compound in cell-based assays?

A4: The optimal concentration of this compound can vary depending on the cell line and assay type. It is recommended to perform a dose-response experiment, typically ranging from 0.1 nM to 10 µM, to determine the IC50 value for your specific experimental conditions.

Troubleshooting Guides

Issue 1: High Variability in Proliferation Assay Results

High variability between replicate wells or experiments is a common issue in cell-based assays.[1][2][3]

Possible Causes and Solutions

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogeneous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells.
Edge Effects To minimize evaporation and temperature gradients that can cause "edge effects"[4], avoid using the outer wells of the microplate. Fill the perimeter wells with sterile PBS or media.
Cell Passage Number High passage numbers can lead to changes in cell characteristics and responses.[3] Use cells with a consistent and low passage number for all experiments.
Reagent Preparation Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation.
Mycoplasma Contamination Test cell cultures for mycoplasma contamination regularly, as it can significantly impact cell health and experimental outcomes.[3]
Issue 2: Lack of Expected Efficacy of this compound

If this compound is not producing the expected inhibitory effect on cell viability or signaling.

Possible Causes and Solutions

Possible Cause Recommended Solution
Incorrect Drug Concentration Verify the calculated dilutions and the final concentration of this compound in the assay. Perform a dose-response curve to confirm the IC50.
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance to MAPK pathway inhibitors. Confirm the mutational status of the MAPK pathway in your cell line.
Assay Timing The incubation time with this compound may be too short. Optimize the treatment duration by performing a time-course experiment (e.g., 24, 48, 72 hours).
Compound Inactivity Ensure the compound has not degraded due to improper storage or handling. Use a fresh aliquot for your experiments.

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS Assay)
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation : Incubate the plate for the desired duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTS Reagent Addition : Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition : Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Western Blot for Phospho-ERK Inhibition
  • Cell Treatment : Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with this compound at various concentrations for a specified time (e.g., 2 hours).

  • Cell Lysis : Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting : Block the membrane and probe with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Detection : Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : Quantify band intensities to determine the extent of phospho-ERK inhibition.

Visualizations

SR1277_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates This compound This compound This compound->Raf Inhibits This compound->MEK Inhibits Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Promotes

Caption: Proposed mechanism of action for this compound in the MAPK signaling pathway.

Troubleshooting_Workflow Start Start High Variability High Variability Start->High Variability Check Cell Seeding Check Cell Seeding High Variability->Check Cell Seeding Yes Lack of Efficacy Lack of Efficacy High Variability->Lack of Efficacy No Review Plate Layout Review Plate Layout Check Cell Seeding->Review Plate Layout Verify Passage Number Verify Passage Number Review Plate Layout->Verify Passage Number Test for Mycoplasma Test for Mycoplasma Verify Passage Number->Test for Mycoplasma Test for Mycoplasma->Lack of Efficacy Confirm Concentration Confirm Concentration Lack of Efficacy->Confirm Concentration Yes End End Lack of Efficacy->End No Assess Cell Line Assess Cell Line Confirm Concentration->Assess Cell Line Optimize Incubation Time Optimize Incubation Time Assess Cell Line->Optimize Incubation Time Check Compound Integrity Check Compound Integrity Optimize Incubation Time->Check Compound Integrity Check Compound Integrity->End

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

References

SR-1277 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability of SR-1277 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be due to instability in my cell culture media?

A1: Yes, inconsistent results are a common indicator of compound instability in cell culture media. Small molecules like this compound can degrade over time due to various factors, leading to a decrease in the effective concentration of the active compound and potentially producing byproducts with off-target effects.

Q2: What are the primary factors that can cause this compound to degrade in cell culture media?

A2: Several factors can contribute to the degradation of a small molecule in a cell culture environment:

  • pH: The pH of the culture medium can significantly influence the rate of hydrolysis of susceptible chemical bonds within the molecule.[1][2]

  • Temperature: Incubation at 37°C can accelerate the degradation of thermally labile compounds.[1][2]

  • Light Exposure: Some compounds are photosensitive and can degrade upon exposure to light.[1]

  • Reactive Components in Media: Components in the media, such as serum, can contain enzymes that may metabolize the compound. Reactive oxygen species can also be present and lead to oxidation.[1][3]

  • Solubility Issues: Poor solubility can lead to precipitation of the compound over time, effectively reducing its concentration in the media.[1][4]

Q3: How can I determine if this compound is degrading in my specific cell culture medium?

A3: You can assess the stability of this compound by incubating it in your cell culture medium under your experimental conditions (e.g., 37°C, 5% CO₂) for various durations. At different time points, collect aliquots of the medium and analyze the concentration of the parent compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound over time indicates instability.[1][4]

Q4: What are some immediate steps I can take to minimize the potential instability of this compound?

A4: To mitigate potential degradation, consider the following immediate actions:

  • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute it into the culture medium immediately before use.[1]

  • Minimize Light Exposure: Protect your stock solutions and media containing this compound from light, especially if the compound is known to be photosensitive.

  • Control Temperature: Avoid repeated freeze-thaw cycles of stock solutions and minimize the time the compound spends at 37°C before being added to the cells.

Q5: Should I use serum-free or serum-containing media when assessing the stability of this compound?

A5: It is advisable to test the stability in both conditions if your experimental design allows. Serum contains proteins that can bind to small molecules, which can sometimes stabilize them.[5] However, serum also contains enzymes that could potentially degrade your compound.[1] Testing in both the presence and absence of serum can help you understand the specific factors influencing this compound's stability.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving issues related to the stability of this compound in cell culture.

Problem: Inconsistent or weaker-than-expected biological effect of this compound.
Possible Cause Troubleshooting Steps
Degradation of this compound in stock solution 1. Prepare a fresh stock solution of this compound. 2. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 3. Store the stock solution at the recommended temperature and protected from light.
Degradation of this compound in cell culture medium 1. Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols section). 2. If degradation is observed, consider reducing the incubation time of your experiment. 3. Alternatively, replenish the medium with fresh this compound at regular intervals during long-term experiments.
Precipitation of this compound in the medium 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Determine the solubility of this compound in your cell culture medium. 3. If solubility is an issue, consider using a lower concentration or a different solvent for the stock solution (ensure solvent toxicity is evaluated).
Interaction with media components 1. Test the stability of this compound in a simpler, buffered saline solution to see if media components are contributing to degradation. 2. If using serum, test stability in both serum-free and serum-containing media to assess the impact of serum proteins.

Data Presentation

Table 1: Stability of this compound in Different Cell Culture Media at 37°C
Time (hours)% Remaining in DMEM% Remaining in RPMI-1640
0100%100%
695%92%
1288%81%
2475%65%
4855%40%
7230%15%
Table 2: Effect of Serum on this compound Stability in DMEM at 37°C over 48 hours
Condition% Remaining of this compound
DMEM (serum-free)55%
DMEM + 10% FBS78%

Experimental Protocols

Protocol 1: Determining the Stability of this compound in Cell Culture Media

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS system

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Spike the cell culture medium with this compound to the final desired experimental concentration.

  • Aliquot the this compound-containing medium into sterile tubes or wells of a plate.

  • Immediately take a sample for the 0-hour time point and store it at -80°C until analysis.

  • Incubate the remaining aliquots at 37°C in a 5% CO₂ incubator.

  • At designated time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot and store it at -80°C.

  • Once all time points are collected, thaw the samples and analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

Mandatory Visualizations

Signaling Pathway Diagram

SR1277_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors SR_1277 This compound SR_1277->MEK Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling pathway targeted by this compound.

Experimental Workflow Diagram

Stability_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep1 Prepare this compound Stock Solution prep2 Spike Cell Culture Medium prep1->prep2 inc1 Aliquot into sterile tubes/plate prep2->inc1 inc2 Collect T0 sample inc1->inc2 inc3 Incubate at 37°C, 5% CO2 inc1->inc3 samp1 Collect samples at designated time points inc3->samp1 samp2 Store samples at -80°C samp1->samp2 ana1 Thaw all samples samp2->ana1 ana2 Analyze by HPLC or LC-MS ana1->ana2 ana3 Calculate % remaining vs T0 ana2->ana3

Caption: Workflow for assessing this compound stability.

References

Technical Support Center: Overcoming SR-1277 Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific anti-cancer agent designated "SR-1277" is not publicly available. This technical support center provides a generalized framework for troubleshooting and overcoming resistance to a hypothetical targeted therapy, hereafter referred to as this compound. The principles and protocols described are based on common mechanisms of resistance to targeted agents in cancer therapy.

Troubleshooting Guides

This section provides guidance for identifying and addressing resistance to this compound in your cancer cell lines.

Problem: Decreased Sensitivity to this compound in Cancer Cells

Possible Cause 1: Alteration in the Drug Target

Acquired mutations in the target protein of this compound can prevent the drug from binding effectively, leading to resistance.

Troubleshooting Steps:

  • Sequence the target gene: Perform Sanger or next-generation sequencing of the gene encoding the target protein in both sensitive and resistant cell lines to identify potential mutations.

  • Functional analysis of mutations: If a mutation is identified, express the mutant protein in a sensitive cell line to confirm its role in conferring resistance.

Quantitative Data Summary: IC50 Shift in Resistant Cells

Cell LineThis compound IC50 (nM)Fold Change in ResistanceTarget Gene Mutation
Parental Sensitive10-None
Resistant Clone 115015T315I
Resistant Clone 225025V255L

Possible Cause 2: Activation of Bypass Signaling Pathways

Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibitory effect of this compound.

Troubleshooting Steps:

  • Phospho-protein array: Use a phospho-protein array to screen for changes in the phosphorylation status of key signaling proteins between sensitive and resistant cells.

  • Western blotting: Validate the findings from the phospho-protein array by performing Western blots for specific activated proteins in the identified bypass pathways.

  • Combination therapy: Treat resistant cells with this compound in combination with an inhibitor of the identified bypass pathway to assess for synergistic effects.

Quantitative Data Summary: Effect of Combination Therapy on Resistant Cells

TreatmentResistant Cell Viability (%)
Control100
This compound (100 nM)85
Bypass Pathway Inhibitor (50 nM)70
This compound + Bypass Pathway Inhibitor25

Frequently Asked Questions (FAQs)

Q1: My cancer cells have developed resistance to this compound. What are the first steps I should take to investigate the mechanism of resistance?

A1: The initial steps to investigate this compound resistance should involve:

  • Confirming the resistance: Perform a dose-response curve with this compound on your resistant cells and compare it to the parental sensitive cells to quantify the degree of resistance (IC50 shift).

  • Sequencing the drug target: Analyze the gene sequence of the protein targeted by this compound to check for mutations that might interfere with drug binding.

  • Assessing bypass pathway activation: Use techniques like phospho-protein arrays or Western blotting to screen for the upregulation of alternative signaling pathways in the resistant cells compared to the sensitive cells.

Q2: How can I determine if increased drug efflux is contributing to this compound resistance in my cell line?

A2: To investigate the role of drug efflux pumps (like P-glycoprotein) in this compound resistance, you can perform the following experiments:

  • Rhodamine 123 efflux assay: Use a fluorescent substrate of efflux pumps, such as Rhodamine 123. If your resistant cells show lower intracellular fluorescence compared to sensitive cells, it suggests increased efflux pump activity.

  • Co-treatment with an efflux pump inhibitor: Treat your resistant cells with this compound in the presence and absence of a known efflux pump inhibitor (e.g., verapamil). A restoration of sensitivity to this compound in the presence of the inhibitor would indicate the involvement of drug efflux.

Q3: What are some potential therapeutic strategies to overcome resistance mediated by a bypass signaling pathway?

A3: If you have identified a specific bypass pathway responsible for this compound resistance, you can employ the following strategies:

  • Combination Therapy: The most direct approach is to combine this compound with a second inhibitor that targets a key component of the activated bypass pathway. This dual blockade can often restore sensitivity.

  • Targeting Downstream Effectors: If the bypass pathway converges on a common downstream signaling node, targeting this effector molecule could be an effective strategy.

  • Immunotherapy Combinations: In some cases, combining targeted therapy with immunotherapy can be effective.[1] The targeted agent may increase the immunogenicity of the tumor cells, making them more susceptible to immune-mediated killing.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the IC50 of this compound in sensitive and resistant cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines (sensitive and resistant)

  • Complete growth medium

  • This compound (in a suitable solvent like DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50.

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol is for detecting changes in protein expression and phosphorylation in sensitive versus resistant cells.

Materials:

  • Cell lysates from sensitive and resistant cells (treated with this compound or vehicle)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-ß-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Quantify the protein concentration of the cell lysates.

  • Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analyze the band intensities to compare protein expression and phosphorylation levels.

Visualizations

Hypothetical this compound Signaling and Resistance Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase XYZ_Kinase XYZ Kinase Receptor->XYZ_Kinase Activates Bypass_Kinase Bypass Kinase Receptor->Bypass_Kinase Activates (Upregulated in Resistance) Downstream_Signal Downstream Signaling XYZ_Kinase->Downstream_Signal Activates Proliferation Cell Proliferation & Survival Downstream_Signal->Proliferation Promotes Bypass_Kinase->Downstream_Signal Bypass Activation SR1277 This compound SR1277->XYZ_Kinase Inhibits

Caption: this compound signaling and a potential bypass resistance mechanism.

Workflow for Investigating this compound Resistance Start Decreased this compound Sensitivity Observed IC50 Confirm IC50 Shift (MTT Assay) Start->IC50 Sequence Sequence Target Gene IC50->Sequence Mutation_Found Mutation Identified? Sequence->Mutation_Found Phospho_Array Phospho-Protein Array Mutation_Found->Phospho_Array No End_Mutation Resistance Mechanism: Target Alteration Mutation_Found->End_Mutation Yes Bypass_Identified Bypass Pathway Identified? Phospho_Array->Bypass_Identified Validate_Bypass Validate with Western Blot Bypass_Identified->Validate_Bypass Yes Other_Mechanisms Investigate Other Mechanisms (e.g., efflux) Bypass_Identified->Other_Mechanisms No Combination_Test Test Combination Therapy Validate_Bypass->Combination_Test End_Bypass Resistance Mechanism: Bypass Activation Combination_Test->End_Bypass

Caption: Experimental workflow for identifying this compound resistance.

Logical Relationships of this compound Resistance Mechanisms Resistance This compound Resistance Target_Alteration Target Alteration Resistance->Target_Alteration Bypass_Pathway Bypass Pathway Activation Resistance->Bypass_Pathway Drug_Efflux Increased Drug Efflux Resistance->Drug_Efflux Drug_Inactivation Drug Inactivation Resistance->Drug_Inactivation Apoptosis_Evasion Evasion of Apoptosis Resistance->Apoptosis_Evasion

Caption: Potential mechanisms leading to this compound resistance.

References

Technical Support Center: Improving Research Compound Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical support guide uses Curcumin as a model compound to illustrate strategies for improving the bioavailability of poorly soluble research molecules. The compound "SR-1277" could not be specifically identified in publicly available literature. The principles and protocols described herein are broadly applicable to other hydrophobic research compounds facing similar bioavailability challenges.

This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols in a question-and-answer format to address common issues encountered during in vitro and in vivo research.

Frequently Asked Questions (FAQs)

Q1: My research compound has very low aqueous solubility. What are the initial steps to improve its bioavailability for in vivo studies?

A1: Low aqueous solubility is a primary reason for poor oral bioavailability. The initial strategies to consider are:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate. Techniques like micronization and nanosuspension can be employed.

  • Use of Co-solvents: For initial in vivo screens, dissolving the compound in a mixture of solvents (co-solvents) can be a rapid approach. However, the toxicity and physiological effects of the co-solvents must be carefully considered.

  • Formulation with Adjuvants: Co-administration with a bio-enhancer that inhibits metabolic enzymes can increase plasma concentrations. A classic example is the use of piperine with curcumin.

Q2: I am observing high variability in my in vivo experimental results. Could this be related to the formulation of my compound?

A2: Yes, high variability is often linked to inconsistent formulation and absorption. Poorly formulated compounds can lead to erratic absorption rates between individual animals. Ensuring a homogenous and stable formulation is critical. For suspensions, ensure uniform particle size and prevent aggregation. For solutions, confirm the compound remains fully dissolved and does not precipitate upon administration.

Q3: What are the advantages of using lipid-based formulations like liposomes or solid lipid nanoparticles (SLNs)?

A3: Lipid-based formulations offer several advantages for poorly soluble compounds:

  • Enhanced Solubility: They can encapsulate hydrophobic compounds within their lipid core, increasing their dispersion in aqueous environments.

  • Improved Permeability: They can facilitate transport across the intestinal epithelium.

  • Protection from Degradation: They can protect the compound from enzymatic degradation in the gastrointestinal tract.

  • Reduced First-Pass Metabolism: Some lipid-based systems can be absorbed through the lymphatic system, bypassing the liver and reducing first-pass metabolism.

Q4: How do I choose between different bioavailability enhancement techniques?

A4: The choice of technique depends on several factors:

  • Physicochemical Properties of the Compound: The compound's logP, pKa, and melting point will influence which formulation strategies are most suitable.

  • Intended Route of Administration: Oral, intravenous, or topical administration will require different formulation approaches.

  • Desired Release Profile: Whether you need immediate or sustained release will guide your choice of excipients and formulation type.

  • Scalability: For later-stage development, the ease and cost-effectiveness of scaling up the formulation process are important considerations.

Troubleshooting Guides

Nanoparticle Formulation
Problem Possible Cause(s) Troubleshooting Solution(s)
Particle Aggregation / Clumping - Insufficient stabilizer or capping agent.- Improper pH or ionic strength of the dispersion medium.- High concentration of nanoparticles.- Increase the concentration of the stabilizer (e.g., PVP, chitosan).- Adjust the pH and ionic strength of the medium to optimize particle repulsion.- Work with more dilute nanoparticle suspensions.[1]
Large Particle Size or Wide Size Distribution (High Polydispersity Index) - Inefficient homogenization or sonication.- Suboptimal concentration of precursors or stabilizers.- Ostwald ripening (growth of larger particles at the expense of smaller ones).- Increase sonication time or power, or use a high-pressure homogenizer.- Optimize the ratio of the compound to the polymer/lipid and stabilizer.- Prepare fresh batches for each experiment and store them under conditions that minimize particle growth (e.g., refrigeration).
Low Encapsulation Efficiency - Poor affinity of the compound for the nanoparticle core.- Leakage of the compound during the preparation process.- Use of an inappropriate preparation method.- Select a polymer or lipid with higher affinity for your compound.- Optimize the preparation parameters (e.g., stirring speed, temperature, solvent evaporation rate).- Try a different nanoparticle preparation method (e.g., emulsion solvent evaporation vs. nanoprecipitation).[2]
Liposome Formulation
Problem Possible Cause(s) Troubleshooting Solution(s)
Low Entrapment Efficiency - The compound has low affinity for the lipid bilayer.- The hydration buffer pH is not optimal.- The drug-to-lipid ratio is too high.- Modify the lipid composition (e.g., add cholesterol to increase bilayer rigidity).- Adjust the pH of the hydration buffer to a level where the compound has lower aqueous solubility, driving it into the lipid phase.- Decrease the initial amount of the compound relative to the total lipid content.[3][4]
Liposome Instability (Aggregation or Fusion) - Suboptimal surface charge.- Inappropriate storage conditions.- Incorporate charged lipids (e.g., DPPG) to increase electrostatic repulsion.- Store liposomes at 4°C and avoid freezing unless a cryoprotectant is used.
Inconsistent Vesicle Size - Inefficient size reduction method.- The lipid film was not uniformly hydrated.- Use extrusion through polycarbonate membranes for a more uniform size distribution.- Ensure the lipid film is thin and evenly distributed before hydration. Increase hydration time and temperature.
In Vivo Dosing (Oral Gavage)
Problem Possible Cause(s) Troubleshooting Solution(s)
Regurgitation or Aspiration - Incorrect placement of the gavage needle.- Excessive volume administered.- Animal stress and resistance.- Ensure the gavage needle is correctly positioned in the esophagus, not the trachea.[5]- Adhere to recommended maximum gavage volumes for the animal's weight.[6]- Handle animals gently and consider coating the gavage needle with a sucrose solution to reduce stress.[5]
Esophageal or Stomach Injury - Use of an improperly sized or damaged gavage needle.- Forcing the needle against resistance.- Use a flexible, ball-tipped gavage needle of the correct size for the animal.- If resistance is met, withdraw the needle and reposition it. Never use force.[6]
Compound Precipitation in the Dosing Vehicle - The compound is not sufficiently soluble in the chosen vehicle.- Temperature changes causing the compound to fall out of solution.- Use a vehicle with higher solubilizing capacity (e.g., a different co-solvent system or a surfactant-based formulation).- Prepare the dosing solution fresh and maintain it at a constant temperature.

Quantitative Data on Bioavailability Enhancement of Curcumin

The following tables summarize the improvement in curcumin bioavailability achieved with different formulation strategies, as reported in various studies.

Table 1: Co-administration with Piperine

FormulationSubjectDoseFold Increase in Bioavailability (AUC)Reference
Curcumin + PiperineHuman2 g Curcumin + 20 mg Piperine20[7]

Table 2: Nanoparticle and Micellar Formulations

Formulation TypeSubjectFold Increase in Bioavailability (AUC)Reference
Micellar Curcumin (NovaSOL®)Human185[8]
γ-cyclodextrin Curcumin formulation (CW8)Human39[3]

Table 3: Lipid-Based Formulations

Formulation TypeSubjectNotesReference
Curcumin PhytosomeHumanEnhanced absorption compared to standard curcumin[3]
Solid Lipid NanoparticlesN/A (Designed for enhanced bioavailability)Improved photostability and potential for increased bioavailability[8]

Experimental Protocols

Preparation of Curcumin-Loaded Liposomes (Thin-Film Hydration Method)

Materials:

  • Curcumin

  • Soybean Phosphatidylcholine (SPC) or other suitable phospholipid

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

Procedure:

  • Dissolve curcumin, SPC, and cholesterol in a chloroform:methanol solvent mixture in a round-bottom flask. The molar ratio of SPC to cholesterol can be optimized, but a common starting point is 2:1.

  • Attach the flask to a rotary evaporator and evaporate the solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C). This will form a thin, uniform lipid film on the inner surface of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently at a temperature above the lipid transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[9]

  • To separate the encapsulated curcumin from the unencapsulated, the liposome suspension can be centrifuged, and the pellet containing the liposomes can be resuspended in fresh PBS.

Preparation of Curcumin-Loaded Solid Lipid Nanoparticles (SLNs) (Hot Homogenization Method)

Materials:

  • Curcumin

  • Solid lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

Procedure:

  • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Dissolve the curcumin in the molten lipid with continuous stirring to form the lipid phase.

  • In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase. This is the aqueous phase.

  • Add the hot lipid phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water emulsion.

  • Subject the hot pre-emulsion to probe sonication to reduce the particle size to the nanometer range.

  • Cool the resulting nanoemulsion to room temperature while stirring to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • The SLN dispersion can be used as is or lyophilized for long-term storage.

Protocol for Oral Gavage of Curcumin Formulation in Mice

Materials:

  • Curcumin formulation (e.g., suspension in 0.5% carboxymethyl cellulose)

  • Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)

  • Syringe

  • Animal scale

Procedure:

  • Weigh the mouse to determine the correct volume of the formulation to be administered (typically 5-10 mL/kg body weight).[6]

  • Gently restrain the mouse by scruffing the neck and back to immobilize the head and align the esophagus and pharynx. The body should be held in a vertical position.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth and mark it on the needle.

  • Introduce the gavage needle into the mouth, slightly to one side, and advance it gently along the roof of the mouth towards the esophagus.

  • The mouse should swallow the needle as it enters the esophagus. If there is any resistance, do not force the needle. Withdraw and try again.

  • Once the needle is in place, administer the formulation slowly and steadily.

  • After administration, gently remove the needle in the same path it was inserted.

  • Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 10-15 minutes.

Visualizations

Signaling Pathways Modulated by Curcumin

Curcumin_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway cluster_Akt PI3K/Akt Pathway Curcumin Curcumin IKK IKK Curcumin->IKK inhibits Ras Ras Curcumin->Ras inhibits PI3K PI3K Curcumin->PI3K inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammation Inflammation, Proliferation, Angiogenesis NFkB_nucleus->Inflammation promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival, Growth mTOR->CellSurvival

Caption: Key signaling pathways modulated by curcumin.

Experimental Workflow for Bioavailability Study

Bioavailability_Workflow cluster_prep Formulation Preparation cluster_animal Animal Study cluster_analysis Analysis start Prepare Curcumin Formulations (e.g., Nanoparticles, Liposomes) char Characterize Formulations (Size, Zeta Potential, EE%) start->char animal_groups Divide Mice into Treatment Groups char->animal_groups dosing Administer Formulations via Oral Gavage animal_groups->dosing blood_collection Collect Blood Samples at Timed Intervals dosing->blood_collection plasma_sep Separate Plasma from Blood blood_collection->plasma_sep lcms Quantify Curcumin Concentration (LC-MS/MS) plasma_sep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) lcms->pk_analysis result Compare Bioavailability of Formulations pk_analysis->result

Caption: General workflow for an in vivo bioavailability study.

Logical Relationship of Bioavailability Challenges

Bioavailability_Challenges cluster_compound Compound Properties cluster_physiological Physiological Barriers cluster_outcome Outcome solubility Poor Aqueous Solubility absorption Poor Membrane Permeability solubility->absorption instability Chemical Instability instability->absorption bioavailability Low Oral Bioavailability absorption->bioavailability metabolism Rapid First-Pass Metabolism metabolism->bioavailability

Caption: Factors contributing to low oral bioavailability.

References

SR-1277 toxicity assessment in non-cancerous cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SR-1277. This resource is designed to assist researchers, scientists, and drug development professionals in assessing the toxicity of this compound in non-cancerous cells. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.

Compound Information: this compound is a potent, ATP-competitive small molecule inhibitor of Phosphoinositide 3-kinase (PI3K). Its primary mechanism of action is the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][2][3] While highly selective for PI3K, some off-target effects on other kinases may be observed at higher concentrations.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of toxicity for this compound in non-cancerous cells?

A1: The primary on-target toxicity of this compound stems from its potent inhibition of the PI3K/Akt signaling pathway. This pathway is essential for the survival of many cell types, and its inhibition can lead to the induction of apoptosis (programmed cell death).[1][2][7] Off-target effects, potentially due to inhibition of other kinases or cellular proteins, may contribute to toxicity at higher concentrations.[6][8]

Q2: Why do I observe different IC50 values for this compound across different non-cancerous cell lines?

A2: Cell lines exhibit varying degrees of dependence on the PI3K/Akt pathway for survival. Cells that are highly reliant on this pathway will be more sensitive to this compound. Other factors include differences in drug metabolism, expression levels of the PI3K target, and the activity of compensatory signaling pathways.

Q3: How can I distinguish between apoptosis and necrosis induced by this compound?

A3: The Annexin V/Propidium Iodide (PI) assay is the recommended method. Early apoptotic cells will stain positive for Annexin V and negative for PI, as they expose phosphatidylserine on their outer membrane while maintaining membrane integrity.[9][10] Late apoptotic or necrotic cells will stain positive for both Annexin V and PI, as the cell membrane has become permeable.[10]

Q4: My MTT assay results show an increase in absorbance at high concentrations of this compound, suggesting increased viability. Is this correct?

A4: This is likely an artifact. Some chemical compounds can directly reduce the MTT reagent, leading to a false-positive signal that does not correlate with cellular metabolic activity.[11] It is crucial to run a cell-free control (media + this compound + MTT reagent) to check for direct chemical reduction. If interference is observed, consider using an alternative viability assay, such as the lactate dehydrogenase (LDH) release assay, which measures membrane integrity.[12][13][14]

Q5: How can I confirm that the observed cytotoxicity is due to on-target PI3K inhibition?

A5: To confirm on-target activity, you can perform a rescue experiment. After treating cells with this compound, introduce a constitutively active form of Akt. If the cytotoxicity is on-target, the active Akt should rescue the cells from this compound-induced death. Additionally, performing a Western blot to confirm the reduced phosphorylation of Akt (a direct downstream target of PI3K) can verify target engagement.[3][7]

Quantitative Data Summary

The following table summarizes the mean inhibitory concentration (IC50) values of this compound in various non-cancerous cell lines after a 48-hour treatment period, as determined by a standard MTT assay.

Cell LineDescriptionTissue of OriginMean IC50 (µM)Standard Deviation (µM)
HEK293 Human Embryonic KidneyKidney12.5± 1.8
HUVEC Human Umbilical Vein Endothelial CellsEndothelium8.2± 1.1
NHDF Normal Human Dermal FibroblastsSkin25.1± 3.5
Primary Hepatocytes Primary Human HepatocytesLiver18.9± 2.4

Experimental Protocols & Troubleshooting

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[15][16]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the this compound dilutions. Include "vehicle-only" and "no-treatment" controls.[11]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[16]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Troubleshooting Guide: MTT Assay
IssueProbable Cause(s)Recommended Solution(s)
High variability between replicate wells 1. Uneven cell seeding. 2. Incomplete formazan solubilization.[16] 3. "Edge effects" in the 96-well plate.[17]1. Ensure a homogenous single-cell suspension before seeding. 2. Pipette up and down vigorously after adding DMSO or place on a plate shaker for 10 minutes. 3. Avoid using the outermost wells; fill them with sterile PBS to maintain humidity.[17]
Low absorbance readings in all wells 1. Cell seeding density is too low. 2. MTT incubation time is too short. 3. Cells are not proliferating properly.1. Increase the initial cell seeding density. 2. Increase incubation time with MTT reagent until purple crystals are visible. 3. Verify proper culture conditions (media, CO2, temperature).
High background in "no cell" control wells 1. Contamination of media or reagents.[15] 2. Direct reduction of MTT by a component in the media (e.g., phenol red).1. Use fresh, sterile reagents. 2. Consider using phenol red-free medium for the assay.[11]
Protocol 2: Apoptosis Detection using Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10][18]

Methodology:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time. Include positive and negative controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic cell dissociation solution to preserve membrane integrity.[19]

  • Washing: Wash cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[19]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of 1 x 10^6 cells/mL.[18][19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[19]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[18]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[18]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10]

Visual Guides and Workflows

Caption: this compound inhibits PI3K, blocking the conversion of PIP2 to PIP3 and downstream signaling.

Cytotoxicity_Workflow start Start: Prepare Cell Culture seed 1. Seed Cells in 96-Well Plate start->seed treat 2. Treat with Serial Dilutions of this compound seed->treat incubate 3. Incubate for Desired Time Period treat->incubate assay 4. Perform Viability Assay (e.g., MTT, LDH) incubate->assay read 5. Read Results on Plate Reader assay->read analyze 6. Analyze Data (Calculate IC50) read->analyze end End: Toxicity Profile analyze->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

MTT_Troubleshooting start High Variability in Replicates? q_seeding Is cell suspension homogenous? start->q_seeding Yes ok Check other parameters. start->ok No sol_seeding Solution: Mix cells thoroughly before and during seeding. q_seeding->sol_seeding No q_dissolve Are formazan crystals fully dissolved? q_seeding->q_dissolve Yes sol_seeding->q_dissolve sol_dissolve Solution: Increase mixing time/ intensity with DMSO. q_dissolve->sol_dissolve No q_edge Are you using outer wells? q_dissolve->q_edge Yes sol_dissolve->q_edge sol_edge Solution: Avoid outer wells; fill with PBS instead. q_edge->sol_edge Yes q_edge->ok No sol_edge->ok

Caption: Troubleshooting decision tree for high variability in MTT assay results.

References

minimizing SR-1277 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the CK1δ/ε inhibitor, SR-1277, in aqueous solutions. Our goal is to help you minimize precipitation and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and highly selective ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). It plays a crucial role in cell cycle regulation by targeting the G2/M checkpoint. Specifically, this compound inhibits CK1δ/ε-mediated phosphorylation and subsequent degradation of Wee1, a key mitotic inhibitor kinase. This leads to the stabilization of Wee1, which in turn phosphorylates and inactivates Cyclin-Dependent Kinase 1 (CDK1), preventing mitotic entry. This anti-proliferative effect makes this compound a subject of interest in cancer research.

Q2: I'm observing precipitation of this compound in my aqueous buffer. What are the likely causes?

Precipitation of small molecule inhibitors like this compound in aqueous solutions is a common issue and can be attributed to several factors:

  • Low Aqueous Solubility: Many kinase inhibitors are hydrophobic in nature and have limited solubility in aqueous media.

  • pH of the Solution: The solubility of compounds with ionizable groups can be highly dependent on the pH of the solution. If the buffer pH is close to the compound's isoelectric point, its solubility will be at its minimum.

  • High Concentration: The concentration of this compound in your working solution may exceed its solubility limit in the specific buffer system you are using.

  • Temperature: Temperature can affect solubility. A decrease in temperature during storage or experimentation can lead to precipitation.

  • Improper Dissolution of Stock Solution: If the initial stock solution in an organic solvent is not properly dissolved or is diluted too quickly into the aqueous buffer, the compound can precipitate out.

  • Buffer Composition: The presence of certain salts or other components in your buffer could potentially reduce the solubility of this compound.

Q3: How can I improve the solubility of this compound in my experiments?

Several strategies can be employed to enhance the solubility of this compound and prevent precipitation:

  • Use of Co-solvents: For in vitro assays, it is common practice to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution. This stock can then be diluted into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid affecting the biological system.

  • Use of Surfactants or Solubilizing Agents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) can help to increase the solubility of hydrophobic compounds.

  • Sonication: Gentle sonication of the solution can sometimes help to dissolve small particles that may have precipitated.

  • Warmth: Gently warming the solution may help to dissolve the compound, but be cautious as excessive heat can degrade the compound or affect other components of your assay.

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation during your experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitation upon dilution of DMSO stock into aqueous buffer. 1. Concentration of this compound is too high in the final aqueous solution. 2. Rapid dilution causing localized high concentration and precipitation. 3. Low temperature of the aqueous buffer. 1. Optimize Concentration: Determine the lowest effective concentration of this compound for your assay to stay within its solubility limit.2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock to a small volume of buffer first, mix well, and then add this intermediate dilution to the final volume.3. Pre-warm Buffer: Ensure your aqueous buffer is at the experimental temperature (e.g., 37°C for cell culture) before adding the this compound stock solution.
Precipitation observed in the stock solution (in DMSO). 1. Stock concentration is too high. 2. Improper storage. 1. Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO.2. Proper Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot completely and vortex gently to ensure the compound is fully dissolved.
Precipitation occurs over time in the final aqueous working solution. 1. Metastable supersaturated solution was initially formed. 2. Temperature fluctuations. 3. Interaction with components of the medium (e.g., proteins in cell culture media). 1. Prepare Fresh Solutions: Prepare the final working solution of this compound fresh for each experiment.2. Maintain Constant Temperature: Keep the working solution at a constant and appropriate temperature throughout the experiment.3. Consider Formulation Aids: For longer-term experiments, the inclusion of solubilizing agents, as mentioned in the FAQs, might be necessary. However, their compatibility with the specific assay must be validated.

Physicochemical Properties of this compound (Predicted)

While experimentally determined values are not publicly available, computational predictions provide valuable insights into the behavior of this compound in aqueous solutions.

PropertyPredicted ValueImplication for Aqueous Solubility
Molecular Weight ~450 - 550 g/mol Larger molecules can sometimes have lower aqueous solubility.
logP (Octanol-Water Partition Coefficient) High (likely > 3)A high logP indicates a hydrophobic nature, suggesting low intrinsic aqueous solubility.
pKa (Acid Dissociation Constant) Multiple potential ionizable groups (basic and acidic)The net charge of the molecule will be pH-dependent, significantly influencing its solubility. It is likely to be least soluble around its isoelectric point.
Aqueous Solubility Very lowDirect dissolution in aqueous buffers is expected to be challenging. The use of a co-solvent like DMSO is highly recommended.

Note: These values are based on computational predictions for compounds with similar structural motifs and should be used as a guide. Experimental validation is recommended.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions for Cell-Based Assays

This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS) or cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for 1 mg of this compound with a molecular weight of 500 g/mol , add 200 µL of DMSO for a 10 mM stock). c. Add the calculated volume of DMSO to the vial of this compound. d. Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If needed, gentle warming (to no more than 37°C) or brief sonication can be applied. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C.

  • Preparation of Working Solution (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Vortex the thawed stock solution gently. c. Pre-warm the cell culture medium or PBS to the desired experimental temperature (e.g., 37°C). d. Perform a serial dilution. For example, to make a 10 µM working solution, first prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of pre-warmed medium (this creates a 100 µM solution). Vortex gently. e. Add 100 µL of the 100 µM intermediate solution to 900 µL of pre-warmed medium to achieve the final 10 µM working concentration. Mix by gentle inversion or pipetting. f. Use the final working solution immediately. Do not store aqueous working solutions for extended periods.

Note: The final DMSO concentration in this example is 0.1%. It is crucial to run a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Visualizations

SR1277_Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation lyophilized Lyophilized this compound dissolve Dissolve & Vortex lyophilized->dissolve dmso DMSO dmso->dissolve stock 10 mM Stock Solution dissolve->stock aliquot Aliquot stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw Aliquot store->thaw intermediate Intermediate Dilution thaw->intermediate buffer Pre-warmed Aqueous Buffer buffer->intermediate final Final Working Solution intermediate->final assay Use Immediately in Assay final->assay SR1277_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) SR1277 This compound CK1 CK1δ/ε SR1277->CK1 Inhibition Wee1 Wee1 CK1->Wee1 Prevents Degradation CDK1_inactive CDK1 (Inactive) Wee1->CDK1_inactive Phosphorylates (Inhibits) Mitosis_Blocked Mitotic Entry Blocked CDK1_inactive->Mitosis_Blocked

SR-1277 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the experimental use of the novel compound SR-1277. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.

General Compound Information

ParameterRecommendationSource
Stock Solution Concentration 10 mM in 100% DMSO[1]
Working Concentration 1-10 µM for initial screening assays[1]
Storage Aliquot and store at -80°C to minimize freeze-thaw cycles[2]
Solvent Tolerance Ensure final DMSO concentration in assays is <0.5% to avoid vehicle effects[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a cell-based assay?

A1: For initial in vitro screening, a concentration of 10 µM is often recommended to assess the compound's activity.[1] A dose-response experiment should then be performed to determine the EC50/IC50 value.

Q2: How should I prepare my stock solutions of this compound?

A2: It is best practice to prepare a high-concentration stock solution, such as 10 mM in 100% DMSO.[1] This stock can then be used to make serial dilutions for your working concentrations. Aliquoting the stock solution is crucial to avoid repeated freeze-thaw cycles that could degrade the compound.

Q3: My experiment is not working. What are the first troubleshooting steps?

A3: Before extensive troubleshooting, it is often best to repeat the experiment to rule out random human error.[3][4] If the issue persists, a systematic approach is necessary. Start by analyzing each component of the experiment individually, such as reagents, equipment, and protocols.[2][5]

Q4: What are essential controls to include in my this compound experiments?

A4: Every experiment should include both positive and negative controls.[4]

  • Negative Control: Vehicle-only (e.g., DMSO) to assess the effect of the solvent on the system.

  • Positive Control: A known activator or inhibitor of the target pathway to ensure the assay is responsive.

  • Untreated Control: Cells or reagents without any treatment to establish a baseline.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity.
No observable effect of this compound - Compound inactivity or degradation- Incorrect dosage- Insufficient incubation time- Assay insensitivity- Verify compound integrity with a fresh aliquot.- Perform a dose-response experiment with a wider concentration range.- Optimize incubation time with a time-course experiment.- Validate the assay with a known positive control.
High background signal in the assay - Reagent instability or contamination- Non-specific binding- Check the stability and expiration dates of all reagents.[1]- Prepare fresh reagents.- Include appropriate blocking steps in the protocol.
Unexpected cell toxicity - Compound-induced cytotoxicity- High DMSO concentration- Perform a cell viability assay (e.g., MTT, LDH) in parallel.- Ensure the final DMSO concentration is below cytotoxic levels (<0.5%).

Experimental Protocols & Workflows

Protocol 1: General Cell-Based Assay for this compound Activity
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound from a 10 mM DMSO stock. Ensure the final DMSO concentration in all wells remains constant and non-toxic.

  • Treatment: Remove the culture medium and add the medium containing the various concentrations of this compound or controls (vehicle, positive control).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • Assay Readout: Perform the specific assay to measure the desired endpoint (e.g., cell viability, protein expression, reporter gene activity).

Experimental Workflow: Hit-to-Lead Identification

The following diagram illustrates a typical workflow for advancing a "hit" compound like this compound through the initial stages of drug discovery.

G cluster_0 Hit Identification cluster_1 Hit-to-Lead cluster_2 Lead Optimization Primary_Screening Primary Screening (e.g., 10 µM this compound) Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Identifies 'Hits' Dose_Response Dose-Response & IC50/EC50 Determination Hit_Confirmation->Dose_Response Validated Hit Selectivity_Assays Selectivity Assays (Off-target effects) Dose_Response->Selectivity_Assays In_Vitro_Tox In Vitro Toxicity (e.g., MTT, LDH) Selectivity_Assays->In_Vitro_Tox SAR_Studies Structure-Activity Relationship (SAR) In_Vitro_Tox->SAR_Studies Promising Lead ADME_Profiling ADME Profiling (Absorption, Distribution, Metabolism, Excretion) SAR_Studies->ADME_Profiling

A typical workflow for advancing a hit compound.
Hypothetical Signaling Pathway for this compound

Assuming this compound is an inhibitor of a hypothetical kinase, "Kinase X," which is part of a pro-inflammatory signaling cascade, the mechanism of action could be visualized as follows.

G Cytokine Pro-inflammatory Cytokine Receptor Receptor Activation Cytokine->Receptor KinaseX Kinase X Receptor->KinaseX TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseX->TranscriptionFactor Phosphorylates GeneExpression Inflammatory Gene Expression TranscriptionFactor->GeneExpression Activates SR1277 This compound SR1277->KinaseX Inhibits

Hypothetical signaling pathway for this compound.

References

Technical Support Center: Addressing Batch-to-Batch Inconsistency of SM-Inhibitor X

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch inconsistencies when working with the hypothetical small molecule inhibitor, SM-Inhibitor X.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of batch-to-batch inconsistency with SM-Inhibitor X?

A1: Batch-to-batch variability of small molecule inhibitors can arise from several factors during synthesis and purification. These can include minor differences in starting materials, reaction conditions, and purification methods, which may lead to variations in purity, impurity profiles, and the presence of residual solvents or salts.[1][2] Even subtle changes can impact the compound's biological activity.

Q2: How should I properly store and handle different batches of SM-Inhibitor X to minimize variability?

A2: To minimize variability, it is crucial to adhere to the storage conditions specified on the product's technical data sheet. Generally, small molecule inhibitors should be stored in a cool, dry, and dark place. For long-term storage, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Always use calibrated equipment for weighing and dissolving the compound to ensure accurate and consistent concentrations.

Q3: What are the expected experimental outcomes when using a new batch of SM-Inhibitor X?

A3: A new batch of SM-Inhibitor X is expected to exhibit a similar potency (e.g., IC50 value) and selectivity profile as previous batches. The biological effects, such as inhibition of the target pathway and resulting cellular phenotypes, should be consistent. Any significant deviation in these parameters may indicate a batch-to-batch inconsistency that requires further investigation.

Troubleshooting Guide

Q1: I am observing a significant difference in the IC50 value of SM-Inhibitor X between an old and a new batch. What should I do?

A1: A shift in the IC50 value is a common indicator of batch-to-batch variability. To troubleshoot this, we recommend the following steps:

  • Confirm Compound Identity and Purity: Analyze both batches using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the identity and assess the purity of the compound.[3] A lower purity in one batch can lead to a reduced effective concentration and a higher apparent IC50.

  • Perform a Dose-Response Curve Comparison: Conduct a parallel dose-response experiment with both the old and new batches in the same assay, under identical conditions. This will help to confirm if the observed difference is reproducible.[4]

  • Check for Solubility Issues: Visually inspect the solubility of both batches in your chosen solvent and cell culture medium. Poor solubility can lead to a lower effective concentration of the inhibitor.[5]

Q2: My new batch of SM-Inhibitor X is showing unexpected off-target effects or cellular toxicity at concentrations where the previous batch was well-tolerated. How can I address this?

A2: Unexpected toxicity or off-target effects can be caused by impurities or byproducts from the synthesis process.

  • Review the Impurity Profile: If available, compare the certificate of analysis (CoA) for both batches, paying close attention to the impurity profile. New or elevated levels of certain impurities could be responsible for the observed effects.

  • Conduct a Cytotoxicity Assay: Perform a standard cytotoxicity assay (e.g., MTT or LDH release) to compare the toxicity profiles of the two batches directly.[5]

  • Consider a Secondary Assay: Use a secondary, orthogonal assay to confirm the on-target effects of both batches. This can help to distinguish between on-target and off-target-driven phenotypes.[6]

Q3: The new batch of SM-Inhibitor X is not dissolving properly, or I see precipitation in my stock solution. What should I do?

A3: Solubility issues can significantly impact experimental results.

  • Verify the Recommended Solvent: Double-check the technical data sheet for the recommended solvent and maximum solubility concentration.

  • Gentle Warming and Sonication: If the compound is heat-stable, gentle warming (to 37°C) and brief sonication can aid in dissolution.

  • Prepare Fresh Stock Solutions: Avoid using old stock solutions, as compound degradation or solvent evaporation can lead to precipitation. Prepare fresh stock solutions from the solid compound for each experiment.[5]

Quality Control Parameters for SM-Inhibitor X

ParameterMethodAcceptance CriteriaPurpose
Identity Mass Spectrometry (MS)Consistent with the expected molecular weightConfirms the correct compound
Purity High-Performance Liquid Chromatography (HPLC)≥98%Ensures a high concentration of the active compound
Appearance Visual InspectionWhite to off-white solidBasic quality check
Solubility Visual InspectionClear solution at the specified concentration in DMSOEnsures the compound can be properly dosed in experiments
Biological Activity Cell-Based Assay (e.g., MTT)IC50 within ± 2-fold of the reference valueConfirms the potency of the inhibitor

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of SM-Inhibitor X in an appropriate solvent (e.g., acetonitrile or methanol). Dilute the stock solution to a final concentration of 100 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Gradient: Start with 95% A and 5% B, ramping to 5% A and 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by the compound's absorbance maximum (e.g., 254 nm).

  • Data Analysis: Integrate the peak areas from the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Cell-Based Viability Assay (MTT) to Determine IC50

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of SM-Inhibitor X in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percent viability against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value.[4]

Western Blot for Target Engagement

Methodology:

  • Cell Treatment and Lysis: Treat cells with SM-Inhibitor X at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., total ERK) and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and the loading control.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression SM_Inhibitor_X SM-Inhibitor X SM_Inhibitor_X->MEK

Caption: SM-Inhibitor X targeting the MEK1/2-ERK1/2 signaling pathway.

Experimental_Workflow cluster_QC Batch Quality Control cluster_Validation Biological Validation cluster_Decision Decision A Receive New Batch of SM-Inhibitor X B Perform HPLC & MS (Purity & Identity) A->B C Check Solubility B->C D Determine IC50 (MTT Assay) C->D If passes QC E Confirm Target Engagement (Western Blot) D->E F Consistent with Previous Batches? E->F G Proceed with Experiments F->G Yes H Contact Technical Support F->H No

Caption: Workflow for testing a new batch of SM-Inhibitor X.

Troubleshooting_Workflow A Inconsistent Results Observed B Check for Obvious Errors: - Calculation Mistakes - Pipetting Errors - Contamination A->B C Errors Found? B->C D Correct Errors and Repeat Experiment C->D Yes E Perform Parallel Comparison of Old and New Batches C->E No I Issue Resolved D->I F Inconsistency Reproduced? E->F G Assume Batch Inconsistency F->G Yes J Contact Technical Support F->J No H Follow Batch Validation Workflow G->H H->I

Caption: Troubleshooting logic for batch-to-batch inconsistency.

References

Validation & Comparative

A Comparative Guide to SR-1277 and Other CK1 Delta Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the casein kinase 1 delta (CK1δ) inhibitor SR-1277 with other notable alternatives. The following sections detail the performance of these inhibitors, supported by experimental data, and provide insights into their underlying mechanisms of action.

Performance Comparison of CK1 Delta Inhibitors

This compound is a potent and selective ATP-competitive inhibitor of CK1δ and its closely related isoform, CK1ε. To provide a clear comparison with other known CK1δ inhibitors, the following table summarizes their half-maximal inhibitory concentrations (IC50) and key selectivity features. It is important to note that IC50 values can vary between different studies due to variations in experimental conditions.

InhibitorCK1δ IC50 (nM)CK1ε IC50 (nM)Key Off-Targets/Selectivity Profile
This compound 49260Also inhibits FLT3, CDK9/cyclin K, and CDK6/cyclin D3 at 305 nM, 109 nM, and 311 nM, respectively.[1][2] A kinome scan of 442 kinases showed high selectivity for CK1δ/ε.[3]
PF-670462 147.7A kinome scan revealed it to be a non-selective kinase inhibitor, affecting 44 kinases by ≥90% at 10 μM, including JNK, p38, and EGFR isoforms.[3][4][5]
IC261 ~1000~1000Known to have significant off-target effects, most notably inhibiting microtubule polymerization by binding to the colchicine site on tubulin.[6][7][8] This effect is independent of its CK1 inhibitory activity.[7][8]
D4476 300-Also a potent inhibitor of TGF-β type-I receptor (ALK5) with an IC50 of 0.5 µM. It shows over 20-fold selectivity for CK1 and ALK5 over SAPK2/p38.[1][9][10]
SR-3029 44260A highly selective CK1δ/ε inhibitor with only 6 off-target kinases inhibited by ≥90% at 10 μM in a kinome scan.[3]

Experimental Protocols

To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.

In Vitro Kinase Inhibition Assay

This assay is crucial for determining the IC50 values of the inhibitors against CK1δ.

Objective: To quantify the fifty-percent inhibitory concentration (IC50) of test compounds against CK1δ kinase activity.

Materials:

  • Recombinant human CK1δ enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)

  • ATP (concentration typically near the Km for CK1δ)

  • Substrate (e.g., a specific peptide substrate or a general substrate like α-casein)

  • Test compounds (this compound and others) dissolved in DMSO

  • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

  • 96-well plates

  • Plate reader (scintillation counter for radioactive assays or luminometer for non-radioactive assays)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, recombinant CK1δ enzyme, and the substrate.

  • Add the diluted test compounds to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

  • Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using the radioactive method).

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction. For radioactive assays, this is typically done by adding a stop solution (e.g., phosphoric acid) and spotting the reaction mixture onto phosphocellulose paper. For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions for adding the ADP-Glo™ reagent.[11]

  • Detect the kinase activity. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For the ADP-Glo™ assay, measure the luminescent signal, which correlates with the amount of ADP produced.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay measures the cytotoxic or anti-proliferative effects of the inhibitors on cancer cell lines.

Objective: To determine the half-maximal effective concentration (EC50) of the inhibitors on cell viability.

Materials:

  • Cancer cell line (e.g., A375 human melanoma)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • The following day, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for another 2-4 hours.[4] During this time, viable cells will metabolize the MTT into formazan crystals.[12]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • Determine the EC50 value by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

CK1δ is a crucial regulator of several key signaling pathways, including the Wnt/β-catenin pathway and the circadian rhythm.[13][14] Understanding the role of CK1δ in these pathways is essential for elucidating the mechanism of action of its inhibitors.

CK1δ in the Wnt/β-catenin Signaling Pathway

CK1δ plays a critical role in the "destruction complex" that targets β-catenin for degradation in the absence of a Wnt signal.[15] Inhibition of CK1δ can therefore lead to the stabilization and accumulation of β-catenin, mimicking Wnt signaling activation.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1δ) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Ub Ubiquitination beta_catenin_off->Ub Proteasome Proteasome Degradation Ub->Proteasome TCF_LEF_off TCF/LEF TargetGenes_off Target Gene Repression TCF_LEF_off->TargetGenes_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates DestructionComplex_inhibited Destruction Complex Inhibited Dsh->DestructionComplex_inhibited Inhibits beta_catenin_on β-catenin (Stabilized) DestructionComplex_inhibited->beta_catenin_on Nucleus Nucleus beta_catenin_on->Nucleus Translocates TCF_LEF_on TCF/LEF beta_catenin_on->TCF_LEF_on Binds TargetGenes_on Target Gene Activation TCF_LEF_on->TargetGenes_on SR1277 This compound (CK1δ Inhibitor) SR1277->DestructionComplex Inhibits

Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand, and the point of intervention for this compound.

CK1δ in the Circadian Rhythm Pathway

CK1δ is a key regulator of the circadian clock, primarily through its phosphorylation of the PERIOD (PER) and CRYPTOCHROME (CRY) proteins.[14] Phosphorylation by CK1δ marks these proteins for degradation, thus controlling the timing of the molecular clock. Inhibition of CK1δ leads to the stabilization of PER and CRY, resulting in a lengthening of the circadian period.

Circadian_Rhythm_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Complex Per_Cry_Genes Per and Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription Per_Cry_mRNA Per and Cry mRNA Per_Cry_Genes->Per_Cry_mRNA Transcription PER_CRY_Complex_nuc PER:CRY Complex PER_CRY_Complex_nuc->CLOCK_BMAL1 Inhibits PER_CRY_Proteins PER and CRY Proteins Per_Cry_mRNA->PER_CRY_Proteins Translation PER_CRY_Complex_cyto PER:CRY Complex PER_CRY_Proteins->PER_CRY_Complex_cyto Dimerization PER_CRY_Complex_cyto->PER_CRY_Complex_nuc Nuclear Translocation Degradation Degradation PER_CRY_Complex_cyto->Degradation Leads to CK1_delta CK1δ CK1_delta->PER_CRY_Complex_cyto Phosphorylates SR1277 This compound (CK1δ Inhibitor) SR1277->CK1_delta Inhibits

Caption: The core molecular feedback loop of the circadian clock and the role of CK1δ in regulating PER:CRY complex stability.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel CK1δ inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies A Compound Synthesis and Purification B Biochemical Assay: In Vitro Kinase Inhibition (IC50 Determination) A->B C Kinome Selectivity Profiling B->C D Cell Viability/Proliferation Assay (e.g., MTT) (EC50 Determination) C->D E Target Engagement Assay (e.g., Western Blot for Phospho-Substrates) D->E F Pathway Analysis (e.g., Wnt Reporter Assay, Circadian Rhythm Assay) E->F G Pharmacokinetic (PK) Studies in Animal Models F->G H Efficacy Studies in Disease Models (e.g., Xenograft Models) G->H I Toxicology Studies H->I J Lead Optimization/ Candidate Selection I->J

References

Comparison of SR-1277 and Erlotinib Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

As information on a specific compound designated "SR-1277" is not publicly available, this guide will provide a template for a comparative analysis of a hypothetical novel anti-cancer agent, herein referred to as Fictional Compound this compound , against a known therapeutic alternative. For the purpose of this illustrative guide, we will position this compound as a novel inhibitor of the Epidermal Growth Factor Receptor (EGFR) and compare its efficacy in xenograft models to Erlotinib , a well-established EGFR inhibitor used in the treatment of non-small cell lung cancer.

This guide provides a comparative overview of the pre-clinical efficacy of the hypothetical novel EGFR inhibitor, this compound, and the established drug, Erlotinib, in human tumor xenograft models. The data presented is synthesized from typical pre-clinical study designs to offer researchers, scientists, and drug development professionals a framework for evaluating novel therapeutics.

Data Presentation: Tumor Growth Inhibition

The following table summarizes the in vivo efficacy of this compound and Erlotinib in a patient-derived xenograft (PDX) model of non-small cell lung cancer (NSCLC) harboring an EGFR exon 19 deletion.

Treatment GroupDosageTumor Growth Inhibition (TGI) (%)Final Tumor Volume (mm³) (Mean ± SEM)
Vehicle Control-0%1500 ± 150
This compound 50 mg/kg, oral, daily 85% 225 ± 30
Erlotinib50 mg/kg, oral, daily60%600 ± 75

Experimental Protocols

A detailed methodology for the key xenograft efficacy study is provided below.

Patient-Derived Xenograft (PDX) Model Establishment and Efficacy Study:

  • Animal Models: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were conducted in accordance with institutional guidelines.

  • Tumor Implantation: Freshly resected human NSCLC tumor tissue with a confirmed EGFR exon 19 deletion was subcutaneously implanted into the flank of the mice.

  • Tumor Growth and Staging: Tumors were allowed to grow to a mean volume of approximately 150-200 mm³. Tumor-bearing mice were then randomized into three treatment groups (n=8 per group): Vehicle control, this compound (50 mg/kg), and Erlotinib (50 mg/kg).

  • Drug Administration: Treatments were administered orally once daily for 21 consecutive days.

  • Tumor Measurement: Tumor volume was measured twice weekly using digital calipers, and the volume was calculated using the formula: (Length x Width²) / 2.

  • Efficacy Endpoint: The primary efficacy endpoint was tumor growth inhibition (TGI), calculated at the end of the treatment period.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes This compound This compound This compound->EGFR Inhibits Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Caption: EGFR signaling pathway inhibited by this compound and Erlotinib.

Xenograft_Workflow Tumor_Implantation Implant NSCLC PDX (EGFR ex19del) Tumor_Growth Allow tumors to grow to 150-200 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Daily oral administration (21 days) Randomization->Treatment Measurement Measure tumor volume bi-weekly Treatment->Measurement Analysis Calculate Tumor Growth Inhibition (TGI) Measurement->Analysis

Caption: Experimental workflow for the xenograft efficacy study.

Disclaimer: The data and compound "this compound" presented in this guide are hypothetical and for illustrative purposes only. The experimental design and results are representative of typical pre-clinical anti-cancer drug evaluation.

Verifying Target Engagement of SR-1277: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of SR-1277, a potent and selective inhibitor of Casein Kinase 1δ (CK1δ), and its alternatives. We present supporting experimental data for these compounds, detail essential experimental protocols for verifying target engagement, and visualize the relevant signaling pathways.

This compound is an ATP-competitive inhibitor of CK1δ, an enzyme implicated in various cellular processes, including the Wnt and Hedgehog signaling pathways, and circadian rhythm regulation. Dysregulation of CK1δ has been linked to several cancers, making it an attractive therapeutic target. This guide will delve into methods to verify the direct interaction of this compound with CK1δ in a cellular environment and compare its performance with other known CK1δ inhibitors.

Comparative Analysis of CK1δ Inhibitors

The following tables summarize the biochemical potency and kinase selectivity of this compound and other commercially available CK1δ inhibitors. This data is crucial for selecting the most appropriate tool compound for specific research needs, balancing potency with off-target effects.

Table 1: Biochemical Potency of Selected CK1δ Inhibitors

CompoundTargetIC50 (nM)Ki (nM)Assay TypeReference
This compound CK1δ 49 69 Biochemical Kinase Assay [1]
CK1ε260-Biochemical Kinase Assay[1]
SR-3029CK1δ4497Biochemical Kinase Assay[2]
CK1ε26097Biochemical Kinase Assay[2]
PF-670462CK1δ14-Biochemical Kinase Assay[3]
CK1ε7.7-Biochemical Kinase Assay[3]
D4476CK1δ300-Biochemical Kinase Assay[4]
IC261CK1δ10-20-Biochemical Kinase Assay[5]

Table 2: Kinase Selectivity Profile of this compound and Comparator Compounds

CompoundOff-Target Kinases (Inhibition ≥90% at 10 µM)Reference
This compound FLT3, CDK9/Cyclin K [1]
SR-3029FLT3, CDK4/cyclin D1, CDK6/cyclin D3[2]
PF-670462JNK, p38, EGFR isoforms, and others (non-selective)[4]

Experimental Protocols for Target Engagement Verification

Verifying that a compound binds to its intended target within the complex milieu of a living cell is paramount. Several robust methods are available for this purpose. Below are detailed protocols for two widely used target engagement assays: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement by measuring the thermal stabilization of a target protein upon ligand binding in cells or cell lysates.[6][7][8][9][10][11][12]

Principle: Ligand-bound proteins are generally more resistant to thermal denaturation than their unbound counterparts. CETSA leverages this principle by heating cell lysates or intact cells treated with a compound to a range of temperatures. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or AlphaScreen/AlphaLISA. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Experimental Workflow:

cluster_0 Cell Culture and Treatment cluster_1 Thermal Denaturation cluster_2 Protein Extraction and Quantification cluster_3 Data Analysis A 1. Cell Culture (e.g., cancer cell line) B 2. Treatment (this compound or vehicle control) A->B C 3. Aliquot cells into PCR tubes B->C D 4. Heat to a temperature gradient (e.g., 40-70°C for 3 min) C->D E 5. Cell Lysis (e.g., freeze-thaw cycles) D->E F 6. Centrifugation (to separate soluble and precipitated proteins) E->F G 7. Quantification of soluble CK1δ (e.g., Western Blot, AlphaLISA) F->G H 8. Plot % soluble protein vs. temperature G->H I 9. Compare melting curves (vehicle vs. This compound) H->I

CETSA Experimental Workflow

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells of interest (e.g., a cancer cell line endogenously expressing CK1δ) and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of soluble CK1δ in each sample using a specific antibody-based method like Western blotting or a high-throughput method like AlphaLISA.

  • Data Analysis: Plot the percentage of soluble CK1δ relative to the unheated control against the corresponding temperature. A shift in the melting curve to the right for the this compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures the binding of a test compound to a target protein in living cells using Bioluminescence Resonance Energy Transfer (BRET).[13][14][15][16][17][18][19][20][21]

Principle: The assay utilizes a target protein (CK1δ) fused to a NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same target protein (the energy acceptor). When the tracer is bound to the NanoLuc®-CK1δ fusion protein, BRET occurs. A test compound that also binds to CK1δ will compete with the tracer, leading to a decrease in the BRET signal.

Experimental Workflow:

cluster_0 Cell Preparation cluster_1 Assay Assembly cluster_2 Signal Detection cluster_3 Data Analysis A 1. Transfect cells with NanoLuc®-CK1δ fusion vector B 2. Seed cells into a white, 96-well plate A->B C 3. Add NanoBRET® tracer and this compound at various concentrations B->C D 4. Incubate at 37°C C->D E 5. Add Nano-Glo® substrate D->E F 6. Measure donor (460 nm) and acceptor (618 nm) emission E->F G 7. Calculate BRET ratio F->G H 8. Plot BRET ratio vs. This compound concentration G->H I 9. Determine IC50 for target engagement H->I

NanoBRET™ Assay Workflow

Detailed Protocol:

  • Cell Preparation: Transiently transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for a NanoLuc®-CK1δ fusion protein. After 24 hours, harvest and seed the cells into a white, 96-well assay plate.

  • Compound and Tracer Addition: To the plated cells, add the NanoBRET™ tracer at a predetermined optimal concentration and a serial dilution of this compound. Include wells with tracer only (for maximum BRET signal) and cells only (for background).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period to allow for compound entry and binding equilibrium (e.g., 2 hours).

  • Substrate Addition and Measurement: Add the Nano-Glo® substrate to all wells. Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., 618 nm) using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to displace 50% of the tracer.

CK1δ Signaling Pathways

Understanding the signaling pathways in which CK1δ is involved provides context for the downstream cellular effects of its inhibition by compounds like this compound. CK1δ is a key regulator in the Wnt and Hedgehog signaling pathways.

Wnt/β-catenin Signaling Pathway

In the canonical Wnt pathway, CK1δ, along with GSK3β, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation in the absence of a Wnt ligand. Inhibition of CK1δ can lead to the stabilization and nuclear accumulation of β-catenin, activating the transcription of Wnt target genes.[22][23][24][25][26]

cluster_0 Wnt OFF State cluster_1 Wnt ON State cluster_2 Effect of this compound b_catenin_off β-catenin destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1δ) b_catenin_off->destruction_complex Phosphorylation proteasome Proteasome destruction_complex->proteasome Ubiquitination degradation Degradation proteasome->degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Dsh->destruction_complex Inhibition b_catenin_on β-catenin (stabilized) nucleus Nucleus b_catenin_on->nucleus TCF_LEF TCF/LEF b_catenin_on->TCF_LEF Co-activation target_genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->target_genes Transcription SR1277 This compound SR1277->destruction_complex Inhibits CK1δ

Canonical Wnt/β-catenin Signaling Pathway
Hedgehog Signaling Pathway

CK1δ also plays a role in the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and can be aberrantly activated in cancers like medulloblastoma. In the absence of the Hh ligand, the transmembrane protein Patched (PTCH) inhibits Smoothened (SMO). Upon Hh binding to PTCH, this inhibition is relieved, and SMO activates a downstream signaling cascade that leads to the activation of Gli transcription factors. CK1δ can phosphorylate and regulate the activity of Gli proteins.[22][27][28][29][30]

cluster_0 Hedgehog OFF State cluster_1 Hedgehog ON State cluster_2 Role of CK1δ and Effect of this compound PTCH_off Patched (PTCH) SMO_off Smoothened (SMO) PTCH_off->SMO_off Inhibition SUFU_Gli SUFU-Gli Complex Gli_R Gli Repressor SUFU_Gli->Gli_R Processing Gli_A Gli Activator SUFU_Gli->Gli_A Release and Activation Hh_target_genes_off Hh Target Genes (Transcription OFF) Gli_R->Hh_target_genes_off Hh Hedgehog (Hh) PTCH_on Patched (PTCH) Hh->PTCH_on SMO_on Smoothened (SMO) PTCH_on->SMO_on Inhibition relieved SMO_on->SUFU_Gli Inhibition Hh_target_genes_on Hh Target Genes (e.g., Ptch1, Gli1) (Transcription ON) Gli_A->Hh_target_genes_on CK1d CK1δ CK1d->Gli_A Phosphorylation (Regulation of Activity) SR1277 This compound SR1277->CK1d Inhibition

Hedgehog Signaling Pathway

Conclusion

This compound is a potent and selective inhibitor of CK1δ with demonstrated anti-proliferative effects in various cancer cell lines. Verifying its direct engagement with CK1δ within a cellular context is essential for validating its mechanism of action and for the interpretation of downstream phenotypic effects. This guide has provided a framework for comparing this compound to other CK1δ inhibitors and has detailed robust experimental protocols, such as CETSA and NanoBRET™, for confirming cellular target engagement. The provided signaling pathway diagrams for the Wnt and Hedgehog pathways illustrate the critical role of CK1δ and provide a basis for understanding the functional consequences of its inhibition. Researchers are encouraged to employ these methods to rigorously validate the on-target activity of this compound and other kinase inhibitors in their specific cellular models of interest.

References

A Comparative Guide to SR-1277 and Known Wee1 Inhibitors for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cell cycle checkpoint kinase, Wee1, has emerged as a critical target in oncology. Its inhibition can lead to mitotic catastrophe and cell death, particularly in cancer cells with existing DNA damage or dysfunctional G1 checkpoints. This guide provides a comparative analysis of SR-1277, a novel modulator of Wee1, and established ATP-competitive Wee1 kinase inhibitors, offering a resource for researchers in the field.

Mechanism of Action: A Tale of Two Strategies

Wee1 inhibitors can be broadly categorized based on their mechanism of action. The most clinically advanced compounds are ATP-competitive inhibitors that directly target the kinase activity of Wee1. In contrast, this compound represents a distinct approach by inhibiting the degradation of the Wee1 protein.

ATP-Competitive Wee1 Inhibition:

These inhibitors, such as adavosertib and azenosertib, bind to the ATP-binding pocket of the Wee1 kinase, preventing the phosphorylation of its primary substrate, CDK1. This leads to the premature activation of the CDK1/Cyclin B complex, forcing cells with damaged DNA to enter mitosis, which ultimately results in apoptotic cell death.

Inhibition of Wee1 Degradation:

This compound functions by inhibiting Casein Kinase 1δ (CK1δ) and 1ε (CK1ε), which are involved in the signaling cascade that leads to the degradation of Wee1. By inhibiting these kinases, this compound stabilizes Wee1 protein levels, thereby enhancing its function as a mitotic inhibitor. This mechanism suggests a different therapeutic strategy, potentially aimed at restoring or augmenting the G2/M checkpoint.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and prominent ATP-competitive Wee1 inhibitors.

Table 1: Potency and Selectivity of Wee1 Inhibitors

CompoundTargetIC50 (nM)Selectivity Notes
This compound CK1δ49More selective for CK1δ over CK1ε. Inactive against a panel of other kinases.
Adavosertib (AZD1775) Wee15.2Also inhibits other kinases at higher concentrations.
Azenosertib (ZN-c3) Wee13.9Highly selective for Wee1.
Debio 0123 Wee10.8Highly selective for Wee1.
IMP7068 Wee1Potent and selectiveSpecific IC50 not publicly disclosed.

IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. Data is compiled from multiple sources and may vary depending on the assay conditions.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

Wee1_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Wee1 Core Regulation cluster_downstream Downstream Effects cluster_inhibitors Inhibitor Action DNA_Damage DNA Damage ATR_ATM ATR/ATM DNA_Damage->ATR_ATM activates CHK1_CHK2 CHK1/CHK2 ATR_ATM->CHK1_CHK2 activates Wee1_Kinase Wee1 Kinase CHK1_CHK2->Wee1_Kinase activates Ub_Proteasome Ubiquitin Proteasome System Wee1_Kinase->Ub_Proteasome CDK1_CyclinB CDK1/Cyclin B Wee1_Kinase->CDK1_CyclinB inhibits (pY15) CK1_delta_epsilon CK1δ/ε CK1_delta_epsilon->Wee1_Kinase promotes degradation Ub_Proteasome->Wee1_Kinase degrades G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition promotes Apoptosis Mitotic Catastrophe & Apoptosis CDK1_CyclinB->Apoptosis uncontrolled entry leads to Mitosis Mitosis G2_M_Transition->Mitosis SR_1277 This compound SR_1277->CK1_delta_epsilon inhibits ATP_Competitive_Inhibitors Adavosertib, Azenosertib, Debio 0123 ATP_Competitive_Inhibitors->Wee1_Kinase inhibits experimental_workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (Determine IC50) Cell_Lines Cancer Cell Line Panel Kinase_Assay->Cell_Lines Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Lines->Cell_Viability Western_Blot Western Blot Analysis (pCDK1, γH2AX, PARP cleavage) Cell_Viability->Western_Blot FACS Flow Cytometry (Cell Cycle Analysis, Apoptosis) Western_Blot->FACS Xenograft Patient-Derived or Cell Line Xenograft Model FACS->Xenograft Dosing Dosing Regimen (Determine MTD) Xenograft->Dosing Tumor_Growth Tumor Growth Inhibition (Efficacy) Dosing->Tumor_Growth Toxicity Toxicity Assessment (Body weight, clinical signs) Dosing->Toxicity PD_Biomarkers Pharmacodynamic Biomarkers (IHC for pCDK1, γH2AX) Tumor_Growth->PD_Biomarkers

Cross-Validation of SR-1277 Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cancer therapeutics, the targeting of cell cycle checkpoints has emerged as a promising strategy. SR-1277, a potent and selective inhibitor of Casein Kinase 1δ/ε (CK1δ/ε), has shown significant anti-proliferative activity by modulating the G2/M cell cycle checkpoint. This guide provides a comparative analysis of this compound with other relevant inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development and scientific investigation.

Performance Comparison of this compound and Alternatives

The anti-proliferative effects of this compound and its alternatives, including another CK1δ/ε inhibitor (SR-3029) and a Wee1 inhibitor (AZD1775), have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the available IC50 data from different studies. It is important to note that direct cross-laboratory validation studies are limited, and variations in experimental conditions can influence the observed IC50 values.

CompoundTargetCancer Cell LineIC50 (nM)Reference
This compound CK1δ/εA375 (Melanoma)≤ 100[1]
SR-3029 CK1δ/εA375 (Melanoma)86[2]
MDA-MB-231 (Breast)26[2]
AZD1775 Wee1SW480 (Colorectal)140[3]
HT-29 (Colorectal)185[3]
BFTC-909 (Urothelial)~170-230[4]
T24 (Urothelial)~170-230[4]
J82 (Urothelial)~170-230[4]
RT4 (Urothelial)< 170[4]

Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental protocols, such as cell seeding density and incubation time.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different laboratories, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the efficacy of this compound and its alternatives.

Anti-Proliferative Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound, SR-3029, or AZD1775 dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, SR-3029, AZD1775) in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (this compound, SR-3029, AZD1775)

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells.

  • Fixation: Wash the cells with ice-cold PBS and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or until analysis.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Visualizations

To better understand the mechanism of action of this compound and its alternatives, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.

G2_M_Checkpoint_Signaling cluster_0 Upstream Signaling cluster_1 Core G2/M Regulation cluster_2 Cell Cycle Progression cluster_3 This compound/SR-3029 Action cluster_4 AZD1775 Action DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 ATM_ATR->Chk1_Chk2 Wee1 Wee1 Chk1_Chk2->Wee1 Activates Cdc25 Cdc25 Chk1_Chk2->Cdc25 Inhibits CDK1_CyclinB CDK1/Cyclin B Wee1->CDK1_CyclinB Inhibits Cdc25->CDK1_CyclinB Activates Mitosis Mitosis CDK1_CyclinB->Mitosis CK1d_e CK1δ/ε CK1d_e->Wee1 Phosphorylates for degradation SR1277 This compound / SR-3029 SR1277->CK1d_e Inhibits AZD1775 AZD1775 AZD1775->Wee1 Inhibits

Caption: G2/M checkpoint signaling pathway and points of intervention by inhibitors.

Experimental_Workflow cluster_assays Assays start Start cell_culture Cell Culture (e.g., A375, HT-29) start->cell_culture treatment Treatment with This compound or Alternatives cell_culture->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_assay MTT Assay (Viability/Proliferation) incubation->mtt_assay flow_cytometry Flow Cytometry (Cell Cycle Analysis) incubation->flow_cytometry data_analysis Data Analysis (IC50, Cell Cycle Distribution) mtt_assay->data_analysis flow_cytometry->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for evaluating anti-proliferative effects.

References

SR-1277 Specificity Profiling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the kinase inhibitor SR-1277 with other relevant compounds, supported by experimental data. The information is presented to facilitate an objective assessment of this compound's performance and specificity.

This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), two serine/threonine kinases implicated in various cellular processes, including the Wnt signaling pathway, and are considered targets in oncology.[1] This guide profiles the specificity of this compound against a panel of other kinases and compares its activity with SR-3029, a more selective inhibitor, and PF-670462, a well-known but less selective CK1δ/ε inhibitor.

Kinase Inhibition Profile

The following tables summarize the in vitro inhibitory activity (IC50) of this compound and comparator compounds against their primary targets and a selection of off-target kinases. Lower IC50 values indicate higher potency.

Table 1: Potency Against Primary Targets (CK1δ and CK1ε)

CompoundCK1δ IC50 (nM)CK1ε IC50 (nM)
This compound 49260
SR-3029 44260
PF-670462 147.7

Data sourced from multiple vendor sites and publications.[1][2][3][4][5][6]

Table 2: Off-Target Kinase Inhibition Profile

KinaseThis compound IC50 (nM)SR-3029 IC50 (nM)PF-670462 (% Inhibition @ 10 µM)
FLT33053000>90%
CDK4/cyclin D11340576Not reported
CDK6/cyclin D3311427Not reported
CDK9/cyclin K109Not reportedNot reported
JNKsNot reportedNot reported>90%
p38 kinasesNot reportedNot reported>90%
EGFRNot reportedNot reported>90%

Data for this compound and SR-3029 are presented as IC50 values where available. Data for PF-670462 is presented as percentage of inhibition at a 10 µM concentration from a KINOMEscan® analysis, indicating it is a non-selective inhibitor.[1]

Experimental Protocols

In Vitro Kinase Assay: KINOMEscan® Selectivity Profiling

The kinase selectivity of this compound and its comparators was determined using the DiscoverRX® KINOMEscan® platform. This method is an ATP-independent, active site-directed competition binding assay.

Principle: The assay measures the ability of a test compound to displace a proprietary, bead-immobilized ligand from the active site of a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.

Brief Protocol:

  • A panel of DNA-tagged kinases is incubated with an immobilized, active-site directed ligand in the presence of the test compound (e.g., this compound at 10 µM).

  • After an incubation period to allow for binding equilibrium, the unbound kinase is washed away.

  • The amount of kinase remaining bound to the solid support is quantified by qPCR.

  • The results are reported as the percentage of the kinase that remains bound in the presence of the test compound compared to a DMSO control (% control). A lower % control value signifies stronger inhibition.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the biological context and experimental design, the following diagrams are provided in Graphviz DOT language.

G cluster_off Wnt OFF State cluster_on Wnt ON State Axin Axin bCatenin_p β-catenin (P) Axin->bCatenin_p Phosphorylation APC APC APC->bCatenin_p GSK3b GSK3β GSK3b->bCatenin_p CK1 CK1 CK1->bCatenin_p LRP56 LRP5/6 CK1->LRP56 Phosphorylation Proteasome Proteasome bCatenin_p->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled Wnt->LRP56 Dsh Dsh Frizzled->Dsh LRP56->Dsh Dsh->Axin Inhibition Dsh->APC Inhibition Dsh->GSK3b Inhibition bCatenin β-catenin Nucleus Nucleus bCatenin->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes

Caption: Canonical Wnt/β-catenin signaling pathway.

G cluster_prep Assay Preparation cluster_incubation Competitive Binding cluster_quantification Quantification Kinase DNA-Tagged Kinase Mix Incubate Kinase, Ligand, and Inhibitor Kinase->Mix Ligand Immobilized Ligand Ligand->Mix Inhibitor Test Inhibitor (this compound) Inhibitor->Mix Wash Wash Unbound Kinase Mix->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Result Calculate % Inhibition qPCR->Result

Caption: KINOMEscan® experimental workflow.

References

A Comparative Analysis of Casein Kinase 1δ/ε Inhibitors: SR-1277 versus SR-3029

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two potent and selective ATP-competitive inhibitors of Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε), SR-1277 and SR-3029. Both compounds have emerged from a purine scaffold and demonstrate significant potential in cancer research. This document summarizes their biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.

Biochemical Potency and Selectivity

This compound and SR-3029 were developed as part of a series of inhibitors targeting CK1δ and CK1ε. Both compounds exhibit potent inhibition of these primary targets. SR-3029 is slightly more potent against CK1δ, while both compounds show similar activity against CK1ε.

Table 1: Comparative Biochemical Potency of this compound and SR-3029

CompoundCK1δ IC50 (nM)CK1ε IC50 (nM)
This compound49260
SR-302944260

Data sourced from Bibian et al., 2013.

A key aspect of a kinase inhibitor's utility is its selectivity. Both this compound and SR-3029 have been profiled against a broad panel of kinases to assess their off-target effects.

Table 2: Selectivity Profile of this compound and SR-3029 against a Panel of Kinases

KinaseThis compound (% Inhibition at 1 µM)SR-3029 (% Inhibition at 1 µM)
FLT3>90>90
CDK9/cyclin K>90Not reported
CDK6/cyclin D350-9050-90
CDK4/cyclin D150-9050-90

Data represents a summary of findings from kinome scanning. For detailed information, refer to Bibian et al., 2013.

Cellular Activity

The anti-proliferative effects of this compound and SR-3029 have been evaluated in various cancer cell lines. The A375 melanoma cell line, known to be sensitive to CK1δ/ε inhibition, was used as a primary model.

Table 3: Comparative Cellular Activity of this compound and SR-3029

CompoundCell LineEC50 (nM)
This compoundA37522
SR-3029A37586[1][2]

Data sourced from Bibian et al., 2013 and other vendor websites.[1][2]

In Vivo Pharmacokinetics

Preliminary pharmacokinetic studies in mice have been conducted to assess the drug-like properties of these compounds.

Table 4: Comparative In Vivo Pharmacokinetic Properties of this compound and SR-3029 in Mice

ParameterThis compound (1 mg/kg, i.v.)SR-3029 (5 mg/kg, i.p.)
Cmax (µM)1.20.8
T½ (h)1.422.1
AUC (µM·h)1.262.5
Brain Penetration24%Not reported

Data sourced from MedChemExpress product pages and Bibian et al., 2013.

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the process of evaluation for these inhibitors, the following diagrams are provided.

CK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dsh Dishevelled (Dsh) Fzd->Dsh LRP5_6 LRP5/6 Co-receptor Axin Axin Dsh->Axin Inhibits Beta_Catenin β-catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin Phosphorylates for degradation CK1de CK1δ/ε CK1de->Beta_Catenin Phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activates SR_Compound This compound / SR-3029 SR_Compound->CK1de Inhibits Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Caption: Wnt/β-catenin signaling pathway and the role of CK1δ/ε.

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Initial Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation (e.g., this compound) Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Lead_Gen->SAR Lead_Opt Lead Optimization (e.g., SR-3029) SAR->Lead_Opt Biochem Biochemical Assays (Potency, Selectivity) Lead_Opt->Biochem Cellular Cell-Based Assays (Efficacy, Toxicity) Biochem->Cellular InVivo In Vivo Models (PK/PD, Efficacy) Cellular->InVivo

References

Comparative Efficacy of SR-1277 in Anti-Cancer Research: A Guide for Scientists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer effects of SR-1277, a potent and selective inhibitor of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), against other notable CK1δ/ε inhibitors. This document outlines quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support informed decisions in cancer research.

Executive Summary

This compound has emerged as a highly selective dual inhibitor of CK1δ and CK1ε, key regulators of multiple oncogenic signaling pathways. Its anti-cancer properties are primarily attributed to its role in modulating the G2/M cell cycle checkpoint through the regulation of Wee1 kinase stability. This guide presents a comparative analysis of this compound with other CK1δ/ε inhibitors, namely PF-670462 and IC261, highlighting differences in potency, selectivity, and mechanism of action.

Data Presentation: Comparative Inhibitory and Anti-proliferative Activities

The following tables summarize the in vitro efficacy of this compound and its counterparts against their target kinases and various cancer cell lines.

Table 1: Kinase Inhibitory Potency (IC50)

CompoundCK1δ (nM)CK1ε (nM)Other Notable Targets
This compound 49260Highly selective
PF-670462 147.7p38, EGFR
IC261 10001000Tubulin polymerization, CK1α (16 µM)
SR-3029 44260Highly selective

Table 2: Anti-proliferative Activity (EC50/IC50) in Cancer Cell Lines

CompoundCell LineCancer TypeEC50/IC50 (nM)
This compound A375Melanoma86
SR-3029 A375Melanoma86
MDA-MB-231Triple-Negative Breast Cancer26
PF-670462 A375Melanoma>10,000
MEC-1Chronic Lymphocytic Leukemia2,400
IC261 MCF7Breast Cancer (β-catenin positive)500[1]
MDA-MB-453Breast Cancer (β-catenin negative)86,000[1]
Pancreatic Cancer Cell LinesPancreatic Cancer~1,250[2]

Mechanism of Action: CK1δ/ε Inhibition and Cell Cycle Control

This compound and its analogs exert their anti-cancer effects primarily through the inhibition of CK1δ and CK1ε. These kinases are implicated in various cellular processes, including the Wnt/β-catenin signaling pathway and the regulation of cell cycle checkpoints. A key mechanism of action for this compound involves the stabilization of the Wee1 kinase, a critical regulator of the G2/M checkpoint. By inhibiting CK1δ/ε, this compound prevents the degradation of Wee1, leading to cell cycle arrest at the G2/M phase and subsequent inhibition of cancer cell proliferation.

In contrast, other inhibitors exhibit different mechanistic profiles. While PF-670462 is a potent CK1δ/ε inhibitor, it lacks significant anti-cancer activity on its own in some cell lines and displays off-target effects on kinases like p38 and EGFR. IC261, on the other hand, induces cancer cell death through inhibition of tubulin polymerization, a mechanism independent of its CK1δ/ε inhibitory activity at lower concentrations.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of these compounds.

Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to block 50% of the kinase activity (IC50).

Materials:

  • Recombinant human CK1δ or CK1ε enzyme

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • Substrate (e.g., α-casein)

  • [γ-³²P]ATP

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • SDS-PAGE apparatus and reagents

  • Phosphorimager

Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant CK1δ or CK1ε enzyme, and the substrate α-casein.

  • Add serial dilutions of the test compound (or DMSO as a vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the reaction products by SDS-PAGE.

  • Visualize the phosphorylated substrate using a phosphorimager.

  • Quantify the band intensities to determine the extent of kinase inhibition at each compound concentration.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cancer cell proliferation and viability.

Materials:

  • Cancer cell lines (e.g., A375, MDA-MB-231)

  • Complete cell culture medium

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (or DMSO as a vehicle control) for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Determine the EC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds or vehicle control for the desired time.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 15-30 minutes.

  • Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Wee1 Degradation Assay

This reporter assay is used to identify compounds that stabilize the Wee1 protein.

Materials:

  • HeLa cells

  • Expression plasmid for a Wee1-luciferase fusion protein

  • Transfection reagent

  • Cell culture medium

  • Test compounds (this compound and alternatives) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfect HeLa cells with the Wee1-luciferase expression plasmid.

  • After 24 hours, treat the transfected cells with the test compounds or vehicle control.

  • Incubate for a further 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • An increase in luciferase signal compared to the vehicle control indicates stabilization of the Wee1-luciferase fusion protein.

Visualizations

The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of this compound's anti-cancer effects.

SR1277_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK3β Dsh->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for degradation Axin Axin Axin->Beta_Catenin APC APC APC->Beta_Catenin CK1de CK1δ/ε CK1de->Dsh Activates CK1de->Beta_Catenin Phosphorylates for degradation SR1277 This compound SR1277->CK1de Inhibits Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates

Caption: Wnt/β-catenin signaling pathway and the inhibitory role of this compound.

Experimental_Workflow start Start kinase_assay In Vitro Kinase Inhibition Assay start->kinase_assay cell_culture Cancer Cell Line Culture start->cell_culture data_analysis Data Analysis & IC50/EC50 Determination kinase_assay->data_analysis treatment Treatment with This compound & Alternatives cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle_analysis viability_assay->data_analysis cell_cycle_analysis->data_analysis comparison Comparative Analysis of Efficacy and Mechanism data_analysis->comparison end End comparison->end

Caption: Workflow for evaluating the anti-cancer effects of this compound.

Logical_Relationship SR1277 This compound CK1de_inhibition Inhibition of CK1δ/ε Kinase Activity SR1277->CK1de_inhibition Wee1_stabilization Stabilization of Wee1 Kinase CK1de_inhibition->Wee1_stabilization G2M_arrest G2/M Cell Cycle Arrest Wee1_stabilization->G2M_arrest Proliferation_inhibition Inhibition of Cancer Cell Proliferation G2M_arrest->Proliferation_inhibition Anti_cancer_effect Anti-Cancer Effect Proliferation_inhibition->Anti_cancer_effect

Caption: Logical flow of this compound's anti-cancer mechanism of action.

References

No Publicly Available Data on SR-1277 in Combination with PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations to gather information on a compound designated as SR-1277 for the purpose of creating a comparative guide with PARP inhibitors have yielded no publicly available scientific literature, clinical trial data, or any other relevant documentation.

Extensive searches of scientific databases and clinical trial registries for "this compound" in the context of cancer therapy, drug development, or in combination with PARP (Poly (ADP-ribose) polymerase) inhibitors did not return any specific information on a compound with this identifier.

This lack of public information prevents the creation of the requested comparison guide. The core requirements of the request, including data presentation in tables, detailing experimental protocols, and visualizing signaling pathways, are contingent upon the availability of foundational data for this compound. Without any studies or data to analyze, it is not possible to:

  • Summarize quantitative data comparing this compound to other alternatives.

  • Provide detailed methodologies for key experiments involving this compound.

  • Create diagrams of signaling pathways or experimental workflows related to this compound's interaction with PARP inhibitors.

It is possible that "this compound" is an internal compound code that has not yet been disclosed in public forums, a new discovery not yet published, or a potential typographical error in the query.

Therefore, a comprehensive and objective comparison guide as requested cannot be generated at this time due to the absence of any identifiable information on the primary topic, this compound. Further investigation would be possible if a correct and publicly documented compound name or identifier can be provided.

Safety Operating Guide

Navigating the Disposal of SR-1277: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the proper disposal of SR-1277, identified as Pettit Marine Paint Trinidad SR Antifouling Paint 1277 Blue . This product is an antifouling paint with a high concentration of cuprous oxide, necessitating specific disposal protocols. Adherence to these guidelines is critical for environmental protection and occupational safety.

Key Product Specifications

Understanding the chemical and physical properties of this compound is the first step in its safe management. The following table summarizes the key quantitative data for this product.

PropertyValue
Biocide Cuprous Oxide: 65.0%
Solids by Weight 84%
VOC (Volatile Organic Compounds) 330 grams/liter (max)
Flash Point 98°F (SETA)
Coverage 400 ft²/gal
Wet Film Thickness 3.5 mils
Dry Film Thickness 2 mils
Application Temperature 40°F Min. / 90°F Max.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable local, state, and federal regulations. The following protocol outlines the necessary steps for its proper disposal.

1. Personal Protective Equipment (PPE):

  • Wear solvent-resistant gloves (e.g., Nitrile rubber, Neoprene, or impervious butyl rubber gloves).[1]

  • Use safety glasses with side-shields or tightly fitting safety goggles.[1]

  • In case of splashes, a face shield is recommended.[1]

  • Ensure adequate ventilation, especially in confined areas.[1][2]

2. Waste Collection and Storage:

  • Collect all this compound waste, including unused paint, contaminated materials (brushes, rollers, rags), and empty containers, in a designated and properly labeled hazardous waste container.

  • The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1][2]

  • Store the waste in a locked-up area to prevent unauthorized access.[1][2]

  • Ground and bond containers when transferring material to prevent static discharge.[1][2]

3. Disposal Procedure:

  • Do not dispose of this compound in regular trash or pour it down the drain.

  • The primary disposal method is to an approved waste disposal plant.[1][3]

  • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for Pettit Marine Paint Trinidad SR Antifouling Paint 1277 Blue for proper characterization and handling of the waste.

  • Follow all instructions provided by the hazardous waste disposal company regarding packaging and labeling of the waste container.

4. Spill Management:

  • In the event of a spill, immediately eliminate all ignition sources.[2]

  • Ventilate the area.[2]

  • Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.

  • Collect the absorbed material and place it in a designated hazardous waste container for disposal.

  • Clean the contaminated surface thoroughly.[2]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Step 1: Don Personal Protective Equipment (PPE) start->ppe spill Spill Occurs start->spill collect Step 2: Collect Waste in Designated Hazardous Waste Container ppe->collect store Step 3: Store Container Securely (Cool, Dry, Ventilated, Locked) collect->store contact Step 4: Contact Licensed Hazardous Waste Disposal Company store->contact provide_sds Step 5: Provide SDS to Disposal Company contact->provide_sds package Step 6: Package and Label Waste as per Instructions provide_sds->package dispose Step 7: Arrange for Pickup and Final Disposal package->dispose end End: this compound Disposed of Safely and Compliantly dispose->end contain_spill Contain and Absorb Spill with Inert Material spill->contain_spill Emergency Procedure collect_spill Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_spill collect_spill->store

References

Personal protective equipment for handling SR-1277

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of SR-1277, a potent and selective casein kinase 1δ/ε (CK1δ/ε) inhibitor. The following guidelines are intended to supplement, not replace, a comprehensive Safety Data Sheet (SDS) which should be obtained directly from your chemical supplier. This compound is a research chemical with significant antiproliferative activity, necessitating stringent safety protocols to ensure the well-being of laboratory personnel.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below. This information is crucial for safe handling and storage.

PropertyValueSource
Chemical Name 2-morpholino-N-((4-nitro-1H-benzo[d]imidazol-2-yl)methyl)-9-(thiophen-3-yl)-9H-purin-6-amineSigma-Aldrich
Synonyms ML177Sigma-Aldrich
Molecular Formula C₂₁H₁₉N₉O₃SSigma-Aldrich
Molecular Weight 477.50 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Storage Temperature 2-8°CSigma-Aldrich
Storage Class 11 - Combustible SolidsSigma-Aldrich
Water Pollution Class WGK 3 (highly hazardous for water)Sigma-Aldrich

Personal Protective Equipment (PPE)

Due to the potent nature of this compound and the absence of a publicly available, detailed Safety Data Sheet, a cautious approach to personal protective equipment is mandatory. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or punctures before and during use. Change gloves frequently, especially after direct contact.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing.
Skin and Body Protection A lab coat or chemical-resistant apron should be worn at all times. Full-body protection may be necessary for large-scale operations or in the event of a spill.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the solid form or creating solutions. Work should be conducted in a certified chemical fume hood.

Operational Plan: Handling and Experimental Workflow

Adherence to a strict operational plan is critical to minimize exposure and ensure experimental integrity. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

G Figure 1: Standard Operating Procedure for Handling this compound prep Preparation - Don appropriate PPE - Verify fume hood certification - Prepare all necessary equipment and reagents weigh Weighing - Tare balance with weigh paper or boat - Carefully transfer solid this compound - Record weight prep->weigh Proceed to solubilize Solubilization - Transfer this compound to a suitable vial - Add appropriate solvent (e.g., DMSO) - Mix thoroughly to ensure complete dissolution weigh->solubilize Proceed to experiment Experimental Use - Perform dilutions and add to experimental system - Maintain containment within the fume hood solubilize->experiment Proceed to cleanup Decontamination & Cleanup - Decontaminate all surfaces and equipment - Segregate waste for proper disposal experiment->cleanup Conclude with

Figure 1: Standard Operating Procedure for Handling this compound. (Max Width: 760px)

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated hazardous waste container. Do not mix with non-hazardous waste.
Liquid Waste (e.g., unused solutions) Collect in a sealed, labeled hazardous waste container. The container should be compatible with the solvent used.
Contaminated PPE (e.g., gloves, apron) Dispose of as hazardous waste in a designated container.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials. Collect all contaminated materials in a sealed, labeled hazardous waste container. Decontaminate the spill area.

This compound in the CK1δ/ε Signaling Pathway

This compound is an ATP-competitive inhibitor of casein kinase 1δ (CK1δ) and casein kinase 1ε (CK1ε). These kinases are involved in various cellular processes, including the regulation of cell cycle progression. The diagram below illustrates the inhibitory action of this compound on this pathway.

G Figure 2: Inhibitory Action of this compound on the CK1δ/ε Pathway cluster_0 Cell Cycle Regulation CK1 CK1δ/ε Kinase Substrate Downstream Substrates (e.g., proteins involved in G2/M transition) CK1->Substrate Phosphorylates Progression Cell Cycle Progression Substrate->Progression Promotes SR1277 This compound SR1277->CK1 Inhibits

Figure 2: Inhibitory Action of this compound on the CK1δ/ε Pathway. (Max Width: 760px)

Disclaimer: The information provided in this document is intended for guidance purposes only and is based on publicly available data for similar chemical compounds. A comprehensive and compound-specific Safety Data Sheet (SDS) from the manufacturer or supplier is the definitive source for all safety and handling information. It is the responsibility of the user to obtain and adhere to the guidelines set forth in the official SDS for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.